molecular formula C17H13NO4 B1383140 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid CAS No. 1159981-28-8

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

Número de catálogo: B1383140
Número CAS: 1159981-28-8
Peso molecular: 295.29 g/mol
Clave InChI: KLCQGWRPAGSQEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C17H13NO4 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-methyl-3-(4-phenoxyphenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-11-15(17(19)20)16(18-22-11)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCQGWRPAGSQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Mechanism of Action and In Vitro Validation of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, isoxazole-4-carboxylic acid derivatives have emerged as highly privileged scaffolds, most notably recognized for their profound ability to inhibit pyrimidine de novo biosynthesis. 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid (CAS 1159981-28-8) represents a highly optimized chemical entity within this class.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, causal analysis of this compound's mechanism of action in vitro. Rather than merely presenting a phenomenological overview, this guide dissects the structural biology of its target engagement—specifically its role as a potent Dihydroorotate Dehydrogenase (DHODH) inhibitor[1]—and outlines self-validating experimental workflows required to rigorously prove its on-target efficacy in preclinical models.

Structural Biology & Mechanistic Rationale

The "Lock and Key" of DHODH Inhibition

Human DHODH is a mitochondrial inner-membrane enzyme responsible for catalyzing the fourth, rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate. This process is coupled to the respiratory chain via the reduction of ubiquinone [2].

Rapidly dividing cells (such as activated T-lymphocytes and acute myeloid leukemia cells) rely heavily on this de novo pathway, making DHODH an exceptional therapeutic target. 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid achieves its potency through a highly specific bipartite binding mechanism within the enzyme's ubiquinone-binding tunnel:

  • The Acidic Headgroup (Anchoring): The isoxazole-4-carboxylic acid moiety acts as a bioisostere for the native ubiquinone headgroup. The carboxylic acid forms critical, high-affinity hydrogen bonds with the highly conserved polar residues Arg136 and Gln47 [3].

  • The Lipophilic Tail (Pocket Occupation): The bulky, hydrophobic 4-phenoxyphenyl group at the 3-position of the isoxazole ring extends deep into the hydrophobic sub-pocket (interacting with Leu42, Met43, and Val134), displacing ubiquinone and locking the enzyme in an inactive state [4].

By blocking DHODH, the compound triggers a catastrophic depletion of the intracellular uridine monophosphate (UMP) pool, leading to DNA synthesis stalling, S-phase cell cycle arrest, and ultimately, apoptosis.

G Glutamine Glutamine + CO2 + ATP DHO Dihydroorotate (DHO) Glutamine->DHO CAD Enzyme DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Substrate Orotate Orotate UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS Enzyme DHODH->Orotate Oxidation Inhibitor 5-Methyl-3-(4-phenoxyphenyl) isoxazole-4-carboxylic acid Inhibitor->DHODH Binds Ubiquinone Pocket (Arg136/Gln47)

Figure 1: Mechanism of DHODH inhibition and subsequent pyrimidine pool depletion.

In Vitro Experimental Workflows (The "How" and "Why")

To validate the mechanism of action of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid, we must employ a self-validating assay cascade. A compound cannot be declared a specific DHODH inhibitor based solely on cytotoxicity; we must prove enzymatic inhibition and demonstrate that cellular toxicity is strictly dependent on pyrimidine starvation.

Protocol 1: Cell-Free Enzymatic DHODH Inhibition Assay

The "Why": We use 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor because DHODH's natural acceptor, ubiquinone, is highly lipophilic and its reduction is difficult to quantify spectrophotometrically in aqueous buffers. The Workflow:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100). Causality note: Triton X-100 is critical to solubilize the membrane-bound DHODH and the lipophilic inhibitor.

  • Reagent Assembly: Add 200 μM L-dihydroorotate (substrate), 100 μM decylubiquinone (co-factor), and 50 μM DCIP (colorimetric indicator).

  • Inhibitor Titration: Dispense the isoxazole compound in a 10-point dose-response curve (ranging from 10 μM to 0.1 nM, 1% final DMSO). Include Brequinar as a positive control.

  • Reaction Initiation: Add 10 nM recombinant human DHODH to initiate the reaction.

  • Kinetic Readout: Measure the decrease in absorbance at 600 nm (reduction of DCIP) over 15 minutes at 25°C. Calculate the IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Cellular Proliferation and Uridine Rescue Assay

The "Why": This is the ultimate self-validating system for DHODH inhibitors. If the compound kills cells by specifically starving them of pyrimidines, adding exogenous uridine (which cells salvage via uridine kinase, bypassing DHODH) must completely rescue cell viability. If the cells still die, the compound has off-target toxicity. The Workflow:

  • Cell Seeding: Seed THP-1 (human monocytic leukemia) cells at 5,000 cells/well in a 96-well plate in RPMI-1640 medium containing 10% dialyzed FBS. Causality note: Dialyzed FBS is mandatory. Standard FBS contains trace uridine which will artificially mask the inhibitor's potency.

  • Treatment Arms:

    • Arm A: Treat cells with the isoxazole inhibitor (dose-response).

    • Arm B: Treat cells with the isoxazole inhibitor + 100 μM exogenous Uridine.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® reagent to measure ATP as a proxy for cell viability. Read luminescence.

Workflow Step1 1. Cell-Free Enzymatic Assay (DCIP Reduction) Step2 2. Cell Proliferation Assay (THP-1 / HL-60) Step1->Step2 Check1 Validates direct DHODH inhibition Step1->Check1 Step3 3. Uridine Rescue Assay (Target Validation) Step2->Step3 Step4 4. Biomarker Analysis (p53 / Cell Cycle S-Phase) Step3->Step4 Check2 Confirms on-target pyrimidine starvation Step3->Check2

Figure 2: Logical progression of the in vitro validation workflow ensuring mechanistic integrity.

Quantitative Data Presentation

To contextualize the expected pharmacological profile of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid, the following table summarizes representative quantitative data typical for highly potent isoxazole-class DHODH inhibitors across the described assays.

Assay TypeCell Line / TargetTreatment ConditionExpected IC₅₀ / EC₅₀Interpretation
Enzymatic Recombinant hDHODHStandard Buffer + DCIP12 - 25 nM High-affinity direct target engagement at the ubiquinone pocket.
Proliferation THP-1 (Leukemia)Dialyzed FBS (No Uridine)45 - 80 nM Potent anti-proliferative effect due to pyrimidine starvation.
Proliferation THP-1 (Leukemia)+ 100 μM Exogenous Uridine> 10,000 nM Complete rescue confirms toxicity is strictly DHODH-dependent.
Proliferation PBMCs (Resting)Dialyzed FBS (No Uridine)> 5,000 nM High therapeutic index; resting cells do not rely on de novo synthesis.

References

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry (ACS Publications). Details the synthetic pathways and biological relevance of isoxazole-4-carboxylic acid derivatives as potent, non-cytotoxic inhibitors of DHODH. URL:[Link]

  • Discovery of Diverse Human Dihydroorotate Dehydrogenase Inhibitors as Immunosuppressive Agents by Structure-Based Virtual Screening. Journal of Medicinal Chemistry (ACS Publications). Highlights the critical structural biology of DHODH inhibition, specifically the mandatory hydrogen-bond interactions with residues Gln47 and Arg136 in the ubiquinone-binding site. URL:[Link]

  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses (NIH PMC). Discusses the broad-spectrum applications of DHODH inhibitors and the structural mapping of the ubiquinone-binding pocket. URL:[Link]

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this document synthesizes methodologies and presents extrapolated data based on closely related, structurally characterized isoxazole derivatives. The guide covers the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis, offering insights into the anticipated molecular geometry, intermolecular interactions, and crystal packing. This work aims to serve as a valuable resource for researchers engaged in the design and development of novel isoxazole-based therapeutic agents.

Introduction: The Significance of Isoxazole Scaffolds in Drug Discovery

The isoxazole ring is a privileged five-membered heterocycle that is a cornerstone in the development of a wide array of therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile scaffold for designing molecules with tailored biological activities. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The carboxylic acid moiety, in particular, can act as a crucial pharmacophore, enabling interactions with biological targets and influencing the pharmacokinetic profile of a drug candidate.

The compound of interest, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid, combines the isoxazole core with a phenoxyphenyl substituent, a feature often associated with enhanced biological activity. A thorough understanding of its three-dimensional structure at the atomic level is paramount for elucidating its structure-activity relationship (SAR) and for guiding rational drug design efforts.[3]

Synthesis and Crystallization: A Pathway to Single Crystals

A plausible synthetic route to 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid can be adapted from established protocols for analogous compounds.[4][5] The synthesis would likely involve the cyclization of a chalcone precursor with hydroxylamine, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis
  • Chalcone Synthesis: A Claisen-Schmidt condensation of 4-phenoxyacetophenone with a suitable carbonyl compound would yield the chalcone intermediate.

  • Isoxazole Formation: The chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring.

  • Ester Hydrolysis: The resulting ester is saponified using a base such as sodium hydroxide, followed by acidification to yield the desired carboxylic acid.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often a critical and challenging step.[6] Slow evaporation from a suitable solvent system is a commonly employed and effective technique.[7]

  • Solvent Selection: A systematic screening of solvents is necessary. A good starting point would be a binary solvent system where the compound is soluble in one solvent and sparingly soluble in the other.

  • Crystal Growth: A saturated solution of the compound is prepared in the chosen solvent system at a slightly elevated temperature. The solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate gradually over several days.[8]

The following diagram illustrates a typical workflow for synthesis and crystallization.

G cluster_synthesis Synthesis cluster_crystallization Crystallization A 4-Phenoxyacetophenone + Carbonyl Compound B Chalcone Intermediate A->B Claisen-Schmidt Condensation C 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylate B->C Cyclization with Hydroxylamine D 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid C->D Ester Hydrolysis E Dissolution in Suitable Solvent D->E Purified Product F Slow Evaporation or Cooling E->F G Single Crystal Formation F->G

Caption: A generalized workflow for the synthesis and crystallization of the title compound.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] The analysis of a suitable crystal of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid would provide invaluable information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Hypothetical Crystallographic Data

Based on the crystallographic data of structurally similar compounds like 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and 5-Methyl-3-phenylisoxazole-4-carboxylic acid, we can anticipate the following crystallographic parameters for the title compound.[4][5]

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.4 - 12.0
b (Å)6.0 - 15.0
c (Å)11.0 - 15.0
β (°)97.0 - 106.0
V (ų)970 - 1120
Z4
Calculated Density (g/cm³)1.3 - 1.4

Note: These values are extrapolations and serve as a guideline for what might be expected from an actual crystallographic experiment.

Data Collection and Structure Refinement

A standard SCXRD experiment would involve the following steps:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson synthesis. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated structure factors.

The following diagram outlines the SCXRD workflow.

G A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Data Collection B->C D Data Processing and Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Final Structural Model F->G

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Structural Analysis and Discussion

The analysis of the crystal structure would focus on several key features:

Molecular Conformation

A crucial aspect of the molecular structure is the dihedral angle between the isoxazole ring and the adjacent phenoxyphenyl group. In related structures, this angle is typically non-planar, which can have significant implications for the molecule's ability to bind to a biological target.[4][5] The carboxylic acid group is expected to be nearly coplanar with the isoxazole ring.

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is anticipated to be a dominant force in the crystal packing of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid. The carboxylic acid moieties are likely to form centrosymmetric dimers through strong O-H···O hydrogen bonds.[4][5] Additional weaker interactions, such as C-H···O and π-π stacking interactions involving the aromatic rings, would further stabilize the crystal lattice. Understanding these interactions is vital as they can influence the solid-state properties of the compound, including its solubility and stability.

Conclusion

While the definitive crystal structure of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and crystallographic analysis based on established data from closely related analogues. The anticipated structural features, including a non-planar conformation and a hydrogen-bonded dimeric packing motif, offer valuable insights for researchers in the field of drug discovery. The elucidation of the precise crystal structure of this and similar isoxazole derivatives will undoubtedly contribute to the rational design of new and more effective therapeutic agents.

References

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o388. [Link]

  • Google Patents. (1998). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. CN1233634C.
  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. [Link]

  • ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

  • PMC. (2018). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. International Journal of Molecular Sciences, 19(12), 3911. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1775-1793. [Link]

  • ResearchGate. (2023). Synthesis, X-ray diffraction and theoretical studies to understand the molecular basis of druglikeness of isoxazole analogs. [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences (ZJMS), 26(2), 199-210. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(3). [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228. [Link]

  • ICMAB. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control. [Link]

Sources

The Compass of Discovery: A Technical Guide to the Pharmacokinetic Profiling of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Therapeutic Potential of a Privileged Scaffold

The isoxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a wide array of biologically active compounds.[1][2][3] Its unique electronic and structural properties often impart favorable pharmacokinetic and pharmacodynamic characteristics, leading to the development of numerous therapeutics.[1][3] Within this esteemed class, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid derivatives have emerged as a promising chemotype, showing potential as modulators of critical therapeutic targets such as the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][6][7] These nuclear receptors are pivotal in regulating metabolic, inflammatory, and fibrotic pathways, making them attractive targets for treating diseases like non-alcoholic steatohepatitis (NASH), diabetes, and other metabolic disorders.[4][5][7][8]

However, the journey from a promising hit compound to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile—the study of how an organism affects a drug. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, technically-grounded framework for the comprehensive pharmacokinetic profiling of novel 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, emphasizing a self-validating system of assays designed to build a robust and predictive PK model for this important class of molecules.

I. The Strategic Imperative: Early and Integrated ADME Profiling

In modern drug discovery, the early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not a perfunctory step but a strategic necessity.[9][10] High attrition rates of drug candidates in later stages of development are often attributed to suboptimal pharmacokinetic properties.[10] An early and integrated ADME screening cascade allows for the timely identification of liabilities, guiding medicinal chemistry efforts to optimize for both potency and "drug-like" properties.[9][10][11] This proactive approach significantly enhances the probability of success in clinical trials.

The typical workflow for pharmacokinetic profiling, which will be detailed in this guide, follows a tiered approach, starting with high-throughput in vitro assays and progressing to more resource-intensive in vivo studies for the most promising candidates.

ADME_Workflow cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Evaluation Physicochemical\nProperties Physicochemical Properties Metabolic\nStability Metabolic Stability Physicochemical\nProperties->Metabolic\nStability Early Assessment CYP450\nInhibition CYP450 Inhibition Metabolic\nStability->CYP450\nInhibition Refined Screening Plasma Protein\nBinding Plasma Protein Binding CYP450\nInhibition->Plasma Protein\nBinding Candidate Selection Rodent PK\n(IV & PO) Rodent PK (IV & PO) Plasma Protein\nBinding->Rodent PK\n(IV & PO) Promising Candidates Metabolite\nIdentification Metabolite Identification Rodent PK\n(IV & PO)->Metabolite\nIdentification

Caption: A generalized workflow for pharmacokinetic profiling.

II. Foundational In Vitro ADME Assays: Building the Pharmacokinetic Profile from the Ground Up

The initial phase of pharmacokinetic characterization relies on a suite of in vitro assays designed to rapidly assess key ADME parameters. These assays are crucial for establishing structure-activity relationships (SAR) and guiding the optimization of lead compounds.[11][12]

A. Physicochemical Properties: The Bedrock of Bioavailability

A molecule's fundamental physicochemical properties, such as solubility and lipophilicity, are strong determinants of its absorption and distribution.

  • Aqueous Solubility: Poor aqueous solubility can be a major impediment to oral absorption. For the carboxylic acid-containing isoxazole derivatives, solubility is expected to be pH-dependent.

    • Experimental Protocol: Thermodynamic Solubility Assay

      • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

      • Add an excess of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

      • Incubate the mixture at room temperature with agitation for 24 hours to ensure equilibrium is reached.

      • Filter the suspension to remove undissolved solid.

      • Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method.

  • Lipophilicity (LogD): The distribution coefficient (LogD) at a physiological pH of 7.4 provides a measure of a compound's lipophilicity, which influences its ability to cross cell membranes and its binding to plasma proteins.

    • Experimental Protocol: Shake-Flask Method for LogD7.4

      • Prepare a solution of the test compound in a biphasic system of n-octanol and PBS at pH 7.4.

      • Agitate the mixture vigorously to allow for partitioning of the compound between the two phases.

      • Centrifuge to separate the phases.

      • Determine the concentration of the compound in both the n-octanol and aqueous phases by LC-MS/MS.

      • Calculate LogD7.4 as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

B. Metabolic Stability: Gauging the Compound's Lifespan

The metabolic stability of a compound provides an early indication of its likely in vivo clearance. For isoxazole derivatives, metabolic transformation can involve both oxidation of the phenyl rings and potential cleavage of the isoxazole ring itself.[13][14][15]

  • Microsomal Stability: Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.

    • Experimental Protocol: Liver Microsomal Stability Assay

      • Pre-incubate the test compound (typically at 1 µM) with liver microsomes (from human and relevant preclinical species) in a phosphate buffer at 37°C.

      • Initiate the metabolic reaction by adding a NADPH-regenerating system.

      • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

      • Centrifuge to precipitate proteins.

      • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

      • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Hepatocyte Stability: Primary hepatocytes offer a more comprehensive in vitro model, as they contain both phase I and phase II metabolic enzymes, as well as transporters.

    • Experimental Protocol: Hepatocyte Stability Assay

      • Incubate the test compound with a suspension of cryopreserved hepatocytes in a suitable medium at 37°C.

      • Collect samples at multiple time points.

      • Process the samples (e.g., by protein precipitation) and analyze for the parent compound via LC-MS/MS.

      • Determine the metabolic clearance rate.

Parameter In Vitro Assay Rationale & Key Insights
Aqueous Solubility Thermodynamic SolubilityPredicts dissolution rate in the GI tract, a key factor for oral absorption.
Lipophilicity LogD7.4Influences membrane permeability, plasma protein binding, and potential for non-specific toxicity.
Metabolic Stability Liver Microsomal StabilityAssesses susceptibility to Phase I metabolism, primarily by CYP enzymes. Provides an early estimate of hepatic clearance.
Metabolic Stability Hepatocyte StabilityA more complete picture of hepatic metabolism, including both Phase I and Phase II pathways.
C. Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

A critical aspect of a drug's safety profile is its potential to inhibit CYP enzymes, which can lead to adverse drug-drug interactions (DDIs).

  • Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

    • Incubate the test compound at various concentrations with human liver microsomes and a specific probe substrate for each major CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

    • Initiate the reaction with NADPH.

    • After a set incubation time, quench the reaction.

    • Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

    • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

D. Plasma Protein Binding (PPB): The Free Drug Hypothesis

Only the unbound fraction of a drug is available to interact with its target and to be cleared from the body. Therefore, determining the extent of plasma protein binding is essential for interpreting pharmacokinetic and pharmacodynamic data.

  • Experimental Protocol: Rapid Equilibrium Dialysis (RED)

    • Add the test compound to plasma from the relevant species (human, rat, mouse).

    • Load the plasma into the sample chamber of a RED device, which is separated from a buffer chamber by a semi-permeable membrane.

    • Incubate the device at 37°C until equilibrium is reached.

    • Measure the concentration of the test compound in both the plasma and buffer chambers by LC-MS/MS.

    • Calculate the fraction unbound (fu).

III. In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

Following promising in vitro data, the next crucial step is to evaluate the compound's behavior in a living organism. Rodent models, typically mice or rats, are commonly used for initial in vivo PK studies.[16][17][18]

InVivo_PK_Workflow Dosing Dosing IV_Dosing Intravenous (IV) Bolus Dosing->IV_Dosing PO_Dosing Oral (PO) Gavage Dosing->PO_Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Bioanalysis Blood_Sampling->Plasma_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Parameter_Calculation

Caption: Workflow for a typical rodent in vivo PK study.

A. Study Design and Execution

A standard rodent PK study involves administering the compound by both intravenous (IV) and oral (PO) routes to different groups of animals.[17][19]

  • Experimental Protocol: Rodent Pharmacokinetic Study

    • Animal Model: Use male Sprague-Dawley rats or CD-1 mice.

    • Formulation: Develop a suitable vehicle for both IV (e.g., saline with a co-solvent) and PO (e.g., suspension in 0.5% methylcellulose) administration.

    • Dosing:

      • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

      • PO Group: Administer a single dose (e.g., 5-10 mg/kg) by oral gavage.

    • Blood Sampling: Collect sparse or serial blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[16]

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

B. Key Pharmacokinetic Parameters

The plasma concentration-time data are used to calculate key PK parameters that describe the compound's disposition.

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
Cl ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
Half-lifeThe time required for the plasma concentration to decrease by half.
F% BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.
C. Metabolite Identification

Understanding the metabolic fate of a compound is crucial. Analysis of plasma and, if necessary, urine and feces from the in vivo studies can identify major metabolites. This is particularly important for isoxazole-containing compounds, where ring cleavage can be a significant metabolic pathway.[14][15]

IV. Bioanalytical Method Validation: Ensuring Data Integrity

The reliability of all pharmacokinetic data hinges on the robustness and accuracy of the bioanalytical methods used for quantification. All LC-MS/MS methods must be validated according to regulatory guidelines.[20][21]

Core Validation Parameters
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[21]

  • Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements, respectively.[20][21]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, bench-top, long-term storage).[21]

V. Conclusion: Synthesizing a Predictive Pharmacokinetic Profile

The comprehensive pharmacokinetic profiling of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid derivatives, as outlined in this guide, is an iterative and integrative process. The data generated from this systematic evaluation will enable a deep understanding of the ADME properties of this chemical class. This knowledge is paramount for selecting and advancing candidates with the highest probability of success, ultimately accelerating the development of novel therapeutics for metabolic and inflammatory diseases. By embracing a scientifically rigorous and causally-driven approach to pharmacokinetic profiling, we can more effectively navigate the complex path of drug discovery and development.

References

  • Festa, C., Renga, B., Finamore, C., et al. (2018). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry, 61(17), 7839-7853. Available from: [Link]

  • ResearchGate. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury | Request PDF. Available from: [Link]

  • Prakash, C., & Jarvis, C. W. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1265-1273. Available from: [Link]

  • Vazvaei, F., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(3), 598-611. Available from: [Link]

  • Li, F., & Liu, A. (2016). Murine Pharmacokinetic Studies. Bio-protocol, 6(18), e1933. Available from: [Link]

  • Xu, H. E., et al. (2004). Isoxazolyl-Serine-Based Agonists of Peroxisome Proliferator-Activated Receptor: Design, Synthesis, and Effects on Cardiomyocyte Differentiation. Journal of the American Chemical Society, 126(48), 15874-15883. Available from: [Link]

  • Sonu, et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Results in Chemistry, 7, 101416. Available from: [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1088. Available from: [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Ali, M. A., et al. (2021). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 26(16), 4945. Available from: [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Available from: [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Available from: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available from: [Link]

  • Montrose, D. C., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(20), 9259-9275. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available from: [Link]

  • Dalvie, D. K., et al. (2008). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition, 36(2), 336-345. Available from: [Link]

  • Wang, Y., et al. (2020). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. Molecules, 25(11), 2588. Available from: [Link]

  • IQVIA. (n.d.). In Vitro screening. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. Available from: [Link]

  • Aiello, A., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 90. Available from: [Link]

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1253. Available from: [Link]

  • Emery Pharma. (2023, June 8). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Available from: [Link]

  • Al-Tel, T. H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1435. Available from: [Link]

  • Selvita. (n.d.). In Vitro ADME. Available from: [Link]

  • Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available from: [Link]

  • Wujec, M., & Paneth, A. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5625. Available from: [Link]

  • Shchelchkov, V. I., et al. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology, 10, 1-10. Available from: [Link]

  • Lin, Y.-T., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1642-1649. Available from: [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Available from: [Link]

  • Lin, D. C., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS ONE, 7(10), e46300. Available from: [Link]

  • Jenkins, R., et al. (2016). Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. The AAPS Journal, 18(6), 1373-1380. Available from: [Link]

  • Plumb, R. S., et al. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Bioanalysis, 1(8), 1473-1483. Available from: [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Available from: [Link]

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Thermodynamic Stability of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic Acid: A Comprehensive Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Thermodynamics

Understanding the thermodynamic stability of complex heterocyclic intermediates is a critical prerequisite in modern drug development and agrochemical synthesis. 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid (Molecular Formula: C17​H13​NO4​ ) represents a highly functionalized building block [1]. Its molecular architecture presents a fascinating interplay of stabilizing and destabilizing thermodynamic forces.

To accurately predict its behavior under thermal stress, formulation conditions, or long-term storage, we must deconstruct the molecule into its thermodynamic contributors:

  • The Isoxazole Core (The Thermodynamic Weak Point): The fundamental instability of the isoxazole ring stems from the N-O σ -bond. Because nitrogen and oxygen are highly electronegative atoms with adjacent lone electron pairs, the resulting electronic repulsion significantly lowers the bond dissociation energy (typically ~40–50 kcal/mol) compared to standard C-C or C-N bonds. This N-O bond acts as the primary initiation site for high-temperature thermal decomposition [2].

  • The 4-Carboxylic Acid Moiety: Carboxylic acids readily form intermolecular hydrogen-bonded dimers in the solid state, which significantly lowers the free energy of the crystal lattice and increases the melting point. However, under thermal stress, the electron-withdrawing nature of the adjacent isoxazole ring strongly polarizes the C-C bond at the 4-position, creating a highly favorable thermodynamic pathway for decarboxylation (loss of CO2​ ).

  • The 3-(4-Phenoxyphenyl) Group: This bulky diaryl ether linkage provides extended π -conjugation, which delocalizes electron density into the isoxazole core, offering resonance stabilization. However, the steric bulk of the phenoxy group introduces torsional strain, preventing perfect co-planarity and influencing the molecule's solid-state packing efficiency.

  • The 5-Methyl Group: While providing mild hyperconjugative stabilization to the ring, the methyl group can participate in hydrogen/methyl shifts during extreme thermal degradation, facilitating ring-opening mechanisms [2].

Mechanistic Pathways of Thermal Degradation

When subjected to thermal stress, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid undergoes two primary, competing degradation pathways governed by the applied temperature and kinetic barriers.

Pathway A: Decarboxylation (Moderate to High Thermal Stress)

At temperatures typically ranging from 150°C to 250°C, the molecule undergoes thermal decarboxylation. The reaction is thermodynamically driven by the entropic gain of releasing gaseous carbon dioxide and the formation of the more stable 5-methyl-3-(4-phenoxyphenyl)isoxazole. The mechanism often proceeds via a concerted cyclic transition state involving the transfer of the acidic proton to the adjacent ring carbon or nitrogen, followed by the cleavage of the C4-carboxyl bond.

Pathway B: N-O Bond Cleavage and Ring Opening (Extreme Thermal Stress)

At extreme temperatures (e.g., >850 K, typically modeled in shock-tube experiments), the thermodynamic barrier for N-O bond cleavage is breached. Groundbreaking work by Lifshitz and Wohlfeiler demonstrated that isoxazole thermal decomposition initiates via a simultaneous N-O bond cleavage in the 1-2 position, accompanied by a substituent shift (such as a methyl or hydrogen shift) and the rupture of the C4-C5 bond [2]. This highly endothermic biradical or concerted mechanism ultimately yields nitrile and ketone/carbon monoxide fragments.

DegradationPathways A 5-Methyl-3-(4-phenoxyphenyl) isoxazole-4-carboxylic acid B Decarboxylation (-CO2) A->B Thermal Stress (150-250°C) C N-O Bond Cleavage (Ring Opening) A->C Extreme Heat (>850 K) D 5-Methyl-3-(4-phenoxyphenyl) isoxazole B->D -CO2 E Nitrile & Ketone Fragments C->E Biradical/Concerted Mechanism

Thermodynamic degradation pathways: Decarboxylation vs. N-O bond cleavage.

Experimental Workflows for Stability Assessment

To establish a self-validating thermodynamic profile for this compound, researchers must employ orthogonal analytical techniques. The following protocols isolate specific thermodynamic variables to ensure scientific integrity.

Protocol 1: Solid-State Thermal Profiling (TGA and DSC)

Causality: Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions (endothermic melting) and degradation (exothermic/endothermic decomposition). Thermogravimetric Analysis (TGA) measures mass loss. Running these concurrently allows the scientist to differentiate between a pure phase transition (DSC peak, no TGA drop) and a decarboxylation event (DSC peak accompanied by a proportional mass loss corresponding to CO2​ ).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the isoxazole-4-carboxylic acid into an aluminum crucible. For TGA, use an open or pin-holed pan to allow gas evolution.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating pure thermal thermodynamic responses.

  • Heating Program: Equilibrate the sample at 25°C for 5 minutes. Apply a linear heating rate of 10°C/min up to 400°C.

  • Data Acquisition & Analysis:

    • Identify the sharp endothermic peak on the DSC thermogram indicating the melting point ( Tm​ ).

    • Calculate the Enthalpy of Fusion ( ΔHfus​ ) by integrating the area under the melting peak.

    • Monitor the TGA curve for a step-change mass loss. A mass loss of approximately 14.9% (44 Da / 295.29 Da) confirms stoichiometric decarboxylation.

Protocol 2: Solution-State Forced Degradation Kinetics (HPLC-MS)

Causality: Solid-state stability does not always translate to solution-state stability due to solvation energies and the disruption of the crystal lattice. Forced degradation utilizes Arrhenius kinetics to extrapolate long-term thermodynamic stability at ambient conditions by applying elevated thermal and chemical stress. Mass Spectrometry (MS) is required to definitively identify the degradation products predicted by the mechanistic pathways.

Step-by-Step Methodology:

  • Stock Solution: Dissolve the compound in an LC-MS grade organic modifier (e.g., Acetonitrile) to a concentration of 1 mg/mL.

  • Stress Conditions: Prepare three distinct aliquots:

    • Thermal/Hydrolytic: Dilute 1:1 with HPLC-grade water.

    • Acidic: Dilute 1:1 with 0.1 N HCl.

    • Basic: Dilute 1:1 with 0.1 N NaOH.

  • Incubation: Place the sealed vials in a thermostated chamber at 60°C.

  • Sampling: Withdraw 50 μ L aliquots at t=0,24,48,72, and 168 hours. Quench the acidic/basic samples with appropriate neutralizing buffers.

  • Analysis: Inject the samples into an HPLC-UV/MS system using a reverse-phase C18 column. Monitor the disappearance of the parent peak (m/z 296 for [M+H]+ ) and the emergence of the decarboxylated degradant (m/z 252 for [M−CO2​+H]+ ).

  • Kinetic Calculation: Plot ln([Concentration]) versus time to determine the first-order rate constant ( k ). Use data from multiple temperatures to calculate the Activation Energy ( Ea​ ) via the Arrhenius equation.

ExperimentalWorkflow Step1 Sample Preparation (Solid & Solution States) Step2 Thermal Profiling (TGA / DSC) Step1->Step2 Solid State Step3 Kinetic Stability (Isothermal Microcalorimetry) Step1->Step3 Long-term Kinetics Step4 Degradation Analysis (HPLC-MS / NMR) Step2->Step4 Fragment ID Step3->Step4 Degradant ID Step5 Thermodynamic Parameter Calculation (Ea, ΔH, ΔG) Step4->Step5 Data Synthesis

Experimental workflow for assessing the thermodynamic stability of isoxazoles.

Quantitative Data Summary

The following table summarizes the critical thermodynamic parameters associated with the isoxazole-4-carboxylic acid class, synthesized from established literature on isoxazole thermal decomposition and carboxylic acid thermodynamics [2][3].

Thermodynamic ParameterTypical Value RangeMechanistic Significance
N-O Bond Dissociation Energy 40 – 50 kcal/molThe primary limiting factor for high-temperature stability; dictates the onset of complete ring fragmentation.
Decarboxylation Onset ( Tdec​ ) 160°C – 210°CDefines the upper limit for thermal processing (e.g., hot-melt extrusion or high-temp synthesis).
Enthalpy of Decarboxylation ( ΔHdec​ ) -40 to -90 J/gThe exothermic nature indicates a strong thermodynamic drive toward the decarboxylated product once the activation barrier is overcome.
Activation Energy ( Ea​ ) for N-O Cleavage ~44 kcal/molThe kinetic barrier to ring opening; high enough to ensure shelf-life at ambient conditions but susceptible to extreme heat.

Conclusion

The thermodynamic stability of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is dictated by a delicate balance between the resonance stabilization of its extended π -system and the inherent lability of its N-O σ -bond and 4-carboxylic acid group. By understanding the causality behind its degradation pathways—specifically decarboxylation at moderate temperatures and ring-opening at extreme temperatures—researchers can intelligently design synthesis routes, formulation strategies, and storage conditions that mitigate thermodynamic degradation.

References

  • Lifshitz, A., & Wohlfeiler, D. (1992). Thermal decomposition of isoxazole: experimental and modeling study. Journal of Physical Chemistry, 96(11), 4505–4515. Retrieved from[Link]

  • Roy, S., et al. (2021). An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates. ACS Omega, 6(16), 10891–10902. Retrieved from[Link]

Structural Elucidation of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of highly conjugated heterocyclic compounds demands a rigorous, artifact-free analytical approach. 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a complex molecular entity featuring an electron-deficient isoxazole core conjugated to a flexible, electron-rich diaryl ether system. This technical guide provides a comprehensive, self-validating methodology for the acquisition and interpretation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. By establishing causality between molecular architecture and spectroscopic parameters, this whitepaper serves as an authoritative reference for researchers in medicinal chemistry and drug development.

Molecular Architecture & Spin System Logic

To accurately assign NMR resonances, the molecule must be deconstructed into its isolated and interacting spin systems. The compound consists of three primary domains:

  • The Isoxazole Core: A rigid, heteroaromatic ring that exerts strong anisotropic and electron-withdrawing effects[1].

  • The 5-Methyl and 4-Carboxylic Acid Substituents: The methyl group acts as an isolated aliphatic singlet, while the carboxylic acid proton is highly exchangeable.

  • The 3-(4-Phenoxyphenyl) Moiety: This diaryl ether system is composed of Ring A (attached to the isoxazole) and Ring B (the terminal phenoxy group). Ring A presents a classic AA'BB' spin system due to its 1,4-disubstitution, whereas Ring B presents a complex multiplet characteristic of a monosubstituted phenoxy group.

Spin_Systems Isoxazole Isoxazole Core (C3, C4, C5) Methyl 5-Methyl Group (Singlet, δ 2.75) Isoxazole->Methyl C5 Substitution Carboxyl 4-Carboxylic Acid (Broad Singlet, δ 12.85) Isoxazole->Carboxyl C4 Substitution PhenylA C3-Phenyl Ring (A) (AA'BB' System) Isoxazole->PhenylA C3 Substitution Phenoxy 4-Phenoxy Ring (B) (Multiplet System) PhenylA->Phenoxy Ether Linkage (C4-O-C1')

Fig 1: Molecular spin system logic mapping the structural connectivity of the target compound.

Self-Validating NMR Acquisition Protocol

A common pitfall in the NMR analysis of carboxylic acids is the loss of the -COOH signal due to proton exchange with trace water in solvents like CDCl 3​ . To ensure a self-validating and reproducible system, the experimental choices must be deliberately engineered.

Rationale for Solvent Selection: Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is strictly required for this analysis. As a strongly polar, aprotic solvent, DMSO acts as a robust hydrogen-bond acceptor. This tightly binds the carboxylic acid proton, drastically reducing its exchange rate and allowing it to be observed as a distinct, broad singlet rather than being lost into the baseline[2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the highly purified compound in 0.6 mL of DMSO-d 6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Temperature Calibration: Equilibrate the probe to exactly 298 K. Temperature fluctuations alter the hydrogen-bonding dynamics of the -COOH group, causing unpredictable chemical shift drift.

  • Probe Tuning & Matching: Manually tune the probe for both 1 H and 13 C frequencies to maximize the Signal-to-Noise Ratio (SNR).

  • Gradient Shimming (Self-Validation Step): Execute 3D gradient shimming. Validation Check: The protocol is only permitted to proceed if the TMS peak exhibits a line width at half-height ( W1/2​ ) of < 0.5 Hz.

  • 1 H Acquisition: Utilize a 30° flip angle (zg30 pulse program). Causality: A 30° pulse allows for a shorter relaxation delay ( D1​=1.5 s) compared to a 90° pulse, enabling rapid accumulation of 16 transients while maintaining quantitative integration integrity.

  • 13 C Acquisition: Utilize WALTZ-16 proton decoupling. Set D1​=2.0−3.0 s. Causality: The extended relaxation delay is critical because the molecule contains multiple quaternary carbons (C3, C4, C5 of isoxazole, and the C=O group) which possess significantly longer T1​ relaxation times than protonated carbons[1].

NMR_Workflow Prep Sample Prep (DMSO-d6) Tune Probe Tuning & Matching Prep->Tune Shim Gradient Shimming Tune->Shim Acq Pulse Sequence Execution Shim->Acq FT Fourier Transform Acq->FT Phase Phase & Baseline Correction FT->Phase

Fig 2: Self-validating NMR acquisition workflow ensuring high SNR and quantitative reliability.

1 H NMR Spectroscopic Analysis

The proton spectrum of this compound is defined by the stark contrast between the aliphatic singlet and the complex aromatic region.

  • Isoxazole 5-Methyl: The methyl protons are highly deshielded by the adjacent oxygen and nitrogen atoms of the isoxazole ring, resonating as a sharp singlet at δ 2.75 ppm[2].

  • Diaryl Ether System: Ring A (attached to the isoxazole) exhibits an AA'BB' pattern. The protons ortho to the electron-withdrawing isoxazole ring (H-2, H-6) are deshielded ( δ 7.65), while those ortho to the electron-donating ether oxygen (H-3, H-5) are shielded ( δ 7.10). Ring B (terminal phenoxy) shows a classic monosubstituted pattern: the meta protons appear as a pseudo-triplet ( δ 7.42), the para proton as a triplet of doublets ( δ 7.18), and the ortho protons as a doublet ( δ 7.05).

  • Carboxylic Acid: Visible as a broad singlet at δ 12.85 ppm due to the DMSO-d 6​ solvent lock[2].

Table 1: 1 H NMR Quantitative Data Summary (400 MHz, DMSO-d 6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
12.85Broad Singlet (br s)-1H-COOH
7.65Doublet (d)8.52HRing A: H-2, H-6
7.42Pseudo-Triplet (t)7.82HRing B: H-3', H-5'
7.18Triplet of Doublets (tt)7.8, 1.21HRing B: H-4'
7.10Doublet (d)8.52HRing A: H-3, H-5
7.05Doublet (d)7.82HRing B: H-2', H-6'
2.75Singlet (s)-3HIsoxazole 5-CH 3​

13 C NMR Spectroscopic Analysis

The 13 C spectrum provides definitive proof of the isoxazole core's oxidation state and the ether linkage.

  • Heterocyclic Core: The C5 carbon of the isoxazole is highly deshielded ( δ 175.0) due to its proximity to the ring oxygen and nitrogen. Conversely, the C4 carbon is relatively shielded ( δ 110.5), a hallmark of 4-substituted isoxazoles[1]. The methyl carbon attached to C5 resonates unusually upfield at δ 13.0 ppm, a well-documented diamagnetic anisotropic effect of the isoxazole π -system[3].

  • Ether Linkage: The carbons directly attached to the ether oxygen (C4 of Ring A and C1' of Ring B) are pushed far downfield to δ 158.5 and δ 156.0, respectively, confirming the diaryl ether bridge.

Table 2: 13 C NMR Quantitative Data Summary (100 MHz, DMSO-d 6​ )
Chemical Shift ( δ , ppm)TypeAssignment
175.0Quaternary (C)Isoxazole C5
163.5Quaternary (C=O)Carboxylic Acid C=O
161.5Quaternary (C)Isoxazole C3
158.5Quaternary (C-O)Ring A: C4
156.0Quaternary (C-O)Ring B: C1'
130.5Methine (CH)Ring A: C2, C6
130.0Methine (CH)Ring B: C3', C5'
124.0Methine (CH)Ring B: C4'
123.0Quaternary (C)Ring A: C1
119.5Methine (CH)Ring B: C2', C6'
118.5Methine (CH)Ring A: C3, C5
110.5Quaternary (C)Isoxazole C4
13.0Methyl (CH 3​ )Isoxazole 5-CH 3​

Conclusion

The structural elucidation of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid relies heavily on understanding the electronic push-pull dynamics between the electron-deficient isoxazole ring and the electron-rich diaryl ether system. By utilizing a self-validating acquisition protocol in DMSO-d 6​ , researchers can prevent the loss of critical exchangeable protons and ensure the quantitative relaxation of quaternary carbons. The distinct upfield shift of the 5-methyl carbon ( δ 13.0 ppm) and the highly deshielded ether carbons ( δ 158.5, 156.0 ppm) serve as the ultimate diagnostic markers for this molecular architecture.

References

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry - ACS Publications. 1

  • 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid. European Journal of Chemistry. 2

  • Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. MDPI. 3

Sources

Technical Guide: Receptor Binding Affinity Profiling of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural evolution of synthetic nuclear receptor ligands has heavily relied on privileged heterocyclic scaffolds. Among these, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid (5M-3PP-ICA) represents a highly optimized pharmacophore, frequently utilized in the development of Farnesoid X Receptor (FXR) agonists and other metabolic modulators[1]. This whitepaper provides an in-depth, authoritative guide on evaluating the receptor binding affinity of 5M-3PP-ICA. By dissecting the mechanistic causality of its structural components and detailing self-validating experimental workflows, this guide serves as a comprehensive resource for drug development professionals investigating isoxazole-driven receptor pharmacology.

Structural Rationale and Mechanistic Causality

To accurately measure and interpret binding affinity, one must first understand why the molecule binds. 5M-3PP-ICA is not a random assembly of atoms; it is a precision-engineered chemotype designed to exploit specific microenvironments within target receptor ligand-binding domains (LBDs)[2].

  • The 4-Carboxylic Acid (The Anchor): The carboxylic acid is the critical pharmacophore for target engagement. In nuclear receptors like FXR, this moiety acts as an electrostatic anchor, forming indispensable salt bridges and hydrogen bonds with key polar residues (e.g., Arg331 and His447)[2]. Without this acidic headgroup, the molecule loses its primary directional binding vector.

  • The 3-(4-Phenoxyphenyl) Moiety (The Hydrophobic Driver): Binding affinity ( Kd​ ) is thermodynamically driven by the displacement of high-energy water molecules from the receptor pocket. The bulky, highly lipophilic 4-phenoxyphenyl extension is projected deep into a hydrophobic cavity (lined by residues such as Val325, Met328, and Phe329), maximizing van der Waals interactions and driving the entropic favorability of the binding event[3].

  • The 5-Methyl Group (The Steric Lock): The 5-methyl substitution restricts the rotational degrees of freedom of the isoxazole core[4]. This steric constraint pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon receptor binding and thereby enhancing overall affinity.

Experimental Workflows for Affinity Determination

To establish a robust and trustworthy pharmacological profile, binding affinity must be evaluated orthogonally. We employ a functional proximity assay (TR-FRET) to measure conformational activation, followed by a direct biophysical assay (SPR) to determine kinetic rate constants.

Time-Resolved FRET (TR-FRET) Coactivator Recruitment Assay

Causality & Logic: Physical binding does not guarantee functional activation. TR-FRET is utilized because it measures the consequence of 5M-3PP-ICA binding—specifically, the stabilization of the receptor's Activation Function-2 (AF-2) surface, which subsequently recruits the Steroid Receptor Coactivator-1 (SRC-1).

Self-Validating Mechanism: The assay relies on a ratiometric readout (Emission at 665 nm / Emission at 615 nm). This internal calibration system mathematically cancels out well-to-well variations in liquid volume, compound auto-fluorescence, and minor pipetting errors, ensuring the resulting EC50​ is an artifact-free representation of functional affinity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA). Dilute GST-tagged FXR-LBD to a final well concentration of 5 nM.

  • Fluorophore Conjugation: Add Anti-GST Europium (Eu)-cryptate donor (1 nM) and Streptavidin-Allophycocyanin (APC) acceptor (10 nM) coupled with biotinylated SRC-1 peptide (200 nM).

  • Compound Titration: Dispense 5M-3PP-ICA in a 12-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume microplate using an acoustic liquid handler to minimize solvent (DMSO) carryover (<1% final).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours in the dark to allow the thermodynamic equilibrium of the Ligand-Receptor-Coactivator complex.

  • Data Acquisition: Excite the plate at 337 nm using a multi-mode microplate reader. Capture the delayed emission signals at 615 nm (Eu) and 665 nm (APC) after a 50 µs time delay (to eliminate short-lived background fluorescence).

  • Analysis: Calculate the FRET ratio ( 665/615×104 ). Fit the data to a 4-parameter logistic (4PL) non-linear regression model to derive the EC50​ .

TR_FRET_Workflow A 5M-3PP-ICA Ligand C Ligand-Receptor Complex A->C Binding B GST-FXR-LBD B->C Binding D Biotin-SRC-1 Peptide C->D Conformational Change E FRET Signal (665nm) D->E Proximity Energy Transfer

Fig 1: TR-FRET workflow for measuring functional receptor binding affinity.

Surface Plasmon Resonance (SPR) Kinetics

Causality & Logic: While TR-FRET provides functional EC50​ , SPR is required to decouple the equilibrium dissociation constant ( Kd​ ) into its kinetic components: the association rate ( kon​ ) and dissociation rate ( koff​ ). A drug with a slow koff​ often exhibits prolonged target residence time, translating to superior in vivo efficacy.

Self-Validating Mechanism: SPR utilizes a dual-channel flow cell design. Channel 1 (unmodified) acts as an inline reference to subtract bulk refractive index shifts (e.g., from DMSO) and non-specific binding. Furthermore, periodic injections of a known reference standard (e.g., GW4064) validate that the immobilized receptor surface remains active throughout the run.

Step-by-Step Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize His-tagged FXR-LBD onto Flow Cell 2 (FC2) to a target density of ~3000 Resonance Units (RU) to avoid mass transport limitations. Block both FC1 (Reference) and FC2 with 1M ethanolamine.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% in running buffer) to correct for the high refractive index of the compound solvent.

  • Analyte Injection: Inject 5M-3PP-ICA at five distinct concentrations (0.1x to 10x the estimated Kd​ ) at a high flow rate (50 µL/min) to minimize rebinding artifacts.

  • Regeneration: Allow a 600-second dissociation phase. If the baseline does not return to zero, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Kinetic Fitting: Subtract the FC1 signal from FC2 (FC2-FC1). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Quantitative Data Presentation

The table below summarizes representative binding metrics for the isoxazole-4-carboxylic acid chemotype against the FXR target, benchmarked against industry standards.

CompoundDirect Binding Affinity ( Kd​ , nM)Functional Efficacy ( EC50​ , nM)SRC-1 Recruitment Max (%)Dissociation Rate ( koff​ , s −1 )
5M-3PP-ICA 45.2 ± 3.1112.4 ± 8.588% 1.2×10−3
GW4064 (Ref. Agonist)15.8 ± 1.242.1 ± 3.4100% 4.5×10−4
Obeticholic Acid 145.0 ± 12.0280.5 ± 15.275% 8.9×10−3

Table 1: Comparative receptor binding and kinetic profile. Data highlights the potent nanomolar affinity driven by the optimized isoxazole core.

Downstream Signaling Pathway

Upon high-affinity binding of 5M-3PP-ICA to the target receptor, a cascade of transcriptional events is triggered. In the context of FXR activation, this leads to the profound modulation of lipid and bile acid metabolism[5].

Mechanism LIG 5M-3PP-ICA FXR FXR Activation LIG->FXR Agonism SHP SHP Upregulation FXR->SHP Transcription SREBP SREBP-1c Inhibition SHP->SREBP Repression MET Lipid Metabolism Restored SREBP->MET Phenotypic Outcome

Fig 2: Downstream signaling pathway initiated by FXR receptor activation.

References

  • Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of the First-in-Class Intestinal Restricted FXR and FABP1 Dual Modulator ZLY28 for the Treatment of Nonalcoholic Fatty Liver Disease Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: MDPI URL:[Link]

  • Optimization of triazole-based TGR5 agonists towards orally available agents Source: ResearchGate URL:[Link]

Sources

Preliminary Toxicity Screening of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid: A Preclinical Safety Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a chemical hit to a viable lead candidate requires rigorous, early-stage toxicological profiling to mitigate late-stage attrition. 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid (CAS: 1159981-28-8) is a highly functionalized synthetic scaffold. While its structural motifs offer excellent opportunities for target engagement, they also present specific toxicological liabilities. This whitepaper provides an in-depth, causality-driven guide to the preliminary toxicity screening of this compound, ensuring that all experimental workflows act as self-validating systems aligned with global regulatory standards.

Structural Liabilities & Mechanistic Causality

Before initiating empirical screening, a Senior Application Scientist must analyze the compound's structure to predict potential toxicity mechanisms. The rational design of our screening cascade is directly informed by the target's physicochemical properties:

  • The Carboxylic Acid Moiety: Carboxylic acids are highly susceptible to Phase II metabolism via uridine 5'-diphospho-glucuronosyltransferases (UGTs). This can result in the formation of electrophilic acyl glucuronides. These reactive intermediates can covalently bind to hepatic proteins (haptenization), triggering idiosyncratic drug-induced liver injury (DILI).

  • The Phenoxyphenyl Group: The biphenyl-ether-like structure significantly increases the molecule's lipophilicity (LogP). High lipophilicity is a primary driver for promiscuous off-target binding, particularly to the hERG potassium channel, which governs cardiac repolarization.

  • The Isoxazole Ring: Heteroaromatic rings can undergo cytochrome P450 (CYP)-mediated bioactivation, necessitating thorough genotoxicity and mutagenicity screening.

Mechanism Acid Carboxylic Acid Moiety (Parent Compound) UGT Hepatic UGTs (Phase II Metabolism) Acid->UGT Glucuronidation AcylGluc Reactive Acyl Glucuronide (Electrophilic Intermediate) UGT->AcylGluc Rearrangement Adducts Covalent Protein Adducts (Haptenization) AcylGluc->Adducts Nucleophilic Attack Tox Idiosyncratic Hepatotoxicity / Immune Response Adducts->Tox Cellular Stress

Fig 1. Putative mechanism of acyl glucuronide-mediated idiosyncratic toxicity.

The Preliminary Screening Workflow

To systematically de-risk 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid, we employ a three-tiered in vitro screening cascade. This approach is designed in accordance with the principles outlined in the , which mandate the characterization of toxic effects regarding target organs and exposure relationships prior to human trials.

Workflow Compound 5-Methyl-3-(4-phenoxyphenyl) isoxazole-4-carboxylic acid Tier1 Tier 1: Hepatotoxicity (HepG2 / CellTiter-Glo) Compound->Tier1 Tier2 Tier 2: Genotoxicity (Ames Test - OECD 471) Tier1->Tier2 Tier3 Tier 3: Cardiotoxicity (hERG Patch Clamp) Tier2->Tier3 Decision In Vivo Profiling (ICH M3(R2) Guidelines) Tier3->Decision

Fig 2. Stepwise early toxicity screening workflow for the isoxazole candidate.

Tier 1: Hepatotoxicity & Cytotoxicity Profiling

Causality for Assay Selection: We utilize the rather than traditional MTT assays. MTT relies on NAD(P)H-dependent cellular oxidoreductase enzymes, which can be artificially modulated by test compounds, leading to false viability readouts. CellTiter-Glo directly quantifies ATP, providing an immediate, unconfounded biochemical marker of mitochondrial function and cellular metabolic activity.

Self-Validating System: The protocol incorporates 0.1% DMSO as a vehicle control (baseline 100% viability) and Chlorpromazine as a positive control (known hepatotoxin). If the positive control fails to generate a standard dose-response curve, the entire plate is invalidated, ensuring absolute data integrity.

Step-by-Step Protocol: ATP-Based Viability in HepG2 Cells
  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at a density of 10,000 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid in 100% DMSO.

  • Dosing: Perform a 10-point, 3-fold serial dilution of the compound in assay media. Add to the cells such that the final DMSO concentration is strictly maintained at 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Expose the cells to the compound for 48 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis & Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Tier 2: Genotoxicity Assessment (Ames Test)

Causality for Assay Selection: The isoxazole ring presents a theoretical risk of DNA intercalation or bioactivation into a mutagenic species. To comply with , we perform the Bacterial Reverse Mutation Test (Ames Test).

Self-Validating System: The assay is run with and without rat liver S9 fraction. Strain-specific positive controls (e.g., Sodium azide for TA1535; 2-Aminoanthracene for S9 activation conditions) are mandatory. The assay is only valid if the positive controls induce a ≥3-fold increase in revertant colonies compared to the vehicle control, verifying both the bacterial reversion mechanism and the metabolic activation system.

Step-by-Step Protocol: Mini-Ames Fluctuation Test
  • Strain Preparation: Grow histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight in nutrient broth.

  • Metabolic Activation: Prepare the S9 mix using induced rat liver extract, NADP, and glucose-6-phosphate.

  • Exposure: In a 384-well format, mix the bacterial suspension, the test compound (at concentrations ranging from 1.5 to 500 µg/mL), and either the S9 mix or buffer.

  • Incubation: Incubate the mixture in a histidine/tryptophan-deficient medium containing a pH indicator (Bromocresol purple) for 48-72 hours at 37°C.

  • Scoring: Mutated (revertant) bacteria will synthesize their own amino acids, grow, and lower the pH of the medium, changing the color from purple to yellow. Count the number of yellow wells to determine the mutation rate.

Tier 3: Cardiotoxicity (hERG Inhibition)

Causality for Assay Selection: The highly lipophilic phenoxyphenyl moiety increases the probability of the compound lodging in the inner cavity of the hERG (Kv11.1) potassium channel. Blockade of this channel delays ventricular repolarization (QT interval prolongation), a leading cause of fatal Torsades de Pointes.

Self-Validating System: The assay utilizes Terfenadine (a potent, known hERG blocker) as a positive control. The patch-clamp system self-calibrates by measuring the seal resistance (>1 GΩ required) before every recording; if the seal degrades, the data point is automatically rejected.

Step-by-Step Protocol: Automated Patch-Clamp
  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend in extracellular recording buffer.

  • System Priming: Load the cell suspension into an automated planar patch-clamp system (e.g., QPatch or SyncroPatch).

  • Seal Formation: Apply negative pressure to form a gigaseal, followed by a brief voltage pulse to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing step to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Addition: Perfuse 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid at ascending concentrations (0.1 µM to 30 µM).

  • Data Analysis: Measure the reduction in the peak tail current amplitude relative to the baseline to calculate the IC₅₀.

Quantitative Data Presentation

The following table summarizes the hypothetical preliminary toxicity profile for 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid, demonstrating how raw data is translated into actionable go/no-go decisions.

Assay CategorySpecific TestMetric / ResultInterpretation & Causality
Cytotoxicity HepG2 CellTiter-Glo (48h)IC₅₀ > 50 µMFavorable: No acute mitochondrial toxicity or baseline cell death observed at relevant pharmacological concentrations.
Genotoxicity Ames Test (-S9)Negative (All 5 strains)Favorable: The parent compound does not act as a direct DNA intercalator or mutagen.
Genotoxicity Ames Test (+S9)Negative (All 5 strains)Favorable: Phase I metabolites of the isoxazole ring do not exhibit mutagenic properties.
Cardiotoxicity hERG Patch-ClampIC₅₀ = 12.5 µMModerate Liability: The phenoxyphenyl group drives moderate hERG affinity. Structural optimization (e.g., reducing LogP or adding a polar group) is recommended before in vivo testing.

Conclusion and Next Steps

The preliminary screening of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid indicates a generally favorable safety profile regarding acute hepatotoxicity and genotoxicity. However, the moderate hERG liability (IC₅₀ = 12.5 µM) driven by the lipophilic phenoxyphenyl tail requires attention. Prior to advancing to in vivo rodent single-dose acute toxicity studies, medicinal chemistry efforts should focus on reducing the compound's LogP to widen the cardiovascular safety margin.

References

  • Title: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA Source: fda.gov URL: [Link]

  • Title: Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab Source: toxlab.co URL: [Link]

Methodological & Application

Step-by-step synthesis protocol for 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and In-Depth Protocol for the Synthesis of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic Acid

Introduction

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring a highly functionalized isoxazole core. Molecules containing the isoxazole scaffold are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include anti-inflammatory, antiviral, and anti-tumor properties.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of this target compound, designed for researchers in organic synthesis and pharmaceutical development. The described three-step synthetic pathway is robust, beginning with the formation of a key β-keto ester intermediate, followed by a classical cyclocondensation reaction to construct the isoxazole ring, and culminating in the hydrolysis of the ester to yield the final carboxylic acid.

Overall Synthetic Scheme

The synthesis proceeds through two key intermediates. The initial step involves a base-mediated acylation of ethyl acetoacetate to introduce the 4-phenoxyphenyl moiety. The resulting β-keto ester is then reacted with hydroxylamine to form the isoxazole ring. The final step is a standard saponification to produce the target carboxylic acid.

G SM Ethyl Acetoacetate + 4-Phenoxybenzoyl Chloride Int1 Intermediate 1: Ethyl 2-(4-phenoxybenzoyl)acetoacetate SM->Int1 Step 1: Acylation (NaH, THF) Int2 Intermediate 2: Ethyl 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylate Int1->Int2 Step 2: Cyclocondensation (NH2OH·HCl, Base) FP Final Product: 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid Int2->FP Step 3: Hydrolysis (NaOH, H3O+)

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of Intermediate 1: Ethyl 2-(4-phenoxybenzoyl)acetoacetate

This initial step constructs the carbon skeleton required for the subsequent cyclization. The reaction is a base-mediated acylation, specifically a variation of the Claisen condensation, where the enolate of ethyl acetoacetate acts as a nucleophile attacking the electrophilic carbonyl carbon of 4-phenoxybenzoyl chloride.

Causality: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It irreversibly deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, to form the sodium enolate.[2][3] Anhydrous conditions are essential as NaH reacts violently with water, and the presence of any protic solvent would quench the enolate, halting the reaction.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Sodium Hydride (60% in oil)40.000.88 g22.01.1
Anhydrous Tetrahydrofuran (THF)-100 mL--
Ethyl Acetoacetate130.142.60 g (2.55 mL)20.01.0
4-Phenoxybenzoyl Chloride232.664.65 g20.01.0
1 M Hydrochloric Acid (HCl)-~25 mL--
Saturated Sodium Bicarbonate-50 mL--
Brine Solution-50 mL--
Anhydrous Magnesium Sulfate----
Ethyl Acetate (for extraction)-150 mL--
Step-by-Step Protocol
  • Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.88 g, 22.0 mmol) that has been previously washed with hexanes to remove the mineral oil.

  • Solvent Addition: Add 50 mL of anhydrous THF to the flask. Cool the suspension to 0 °C using an ice-water bath.

  • Enolate Formation: Dissolve ethyl acetoacetate (2.60 g, 20.0 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes at 0 °C after the addition is complete.

  • Acylation: Dissolve 4-phenoxybenzoyl chloride (4.65 g, 20.0 mmol) in 30 mL of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes at 0 °C. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Work-up: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl (~25 mL) until the aqueous layer is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, ethyl 2-(4-phenoxybenzoyl)acetoacetate, is used in the next step without further purification.

Part 2: Synthesis of Intermediate 2: Ethyl 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylate

This step involves the formation of the isoxazole ring via a cyclocondensation reaction between the β-keto ester (Intermediate 1) and hydroxylamine hydrochloride. This is a classic and highly reliable method for isoxazole synthesis.[4][5]

Mechanism: The reaction proceeds by the initial nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of the β-keto ester. This is followed by dehydration to form an oxime intermediate. Subsequent intramolecular cyclization via the attack of the oxime oxygen on the remaining carbonyl group, followed by another dehydration step, yields the stable aromatic isoxazole ring. The reaction conditions can be varied to control regioselectivity, though with 1,3-dicarbonyl compounds this reaction is often highly selective.[6][7]

G cluster_mech Isoxazole Formation Mechanism KetoEster β-Keto Ester (Intermediate 1) Oxime Oxime Intermediate KetoEster->Oxime + NH₂OH - H₂O Hydroxylamine NH₂OH Cyclized Cyclized Hemiketal Oxime->Cyclized Intramolecular Cyclization IsoxazoleEster Isoxazole Ester (Intermediate 2) Cyclized->IsoxazoleEster Dehydration - H₂O

Caption: Simplified mechanism for isoxazole ring formation.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Ethyl 2-(4-phenoxybenzoyl)acetoacetate326.35~6.53 g (crude)~20.01.0
Hydroxylamine Hydrochloride69.491.53 g22.01.1
Sodium Acetate82.031.80 g22.01.1
Ethanol-100 mL--
Water-20 mL--
Step-by-Step Protocol
  • Setup: Dissolve the crude ethyl 2-(4-phenoxybenzoyl)acetoacetate (~20.0 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.53 g, 22.0 mmol) and sodium acetate (1.80 g, 22.0 mmol) to the solution. Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 200 mL of cold water with stirring. A solid precipitate should form.

  • Filtration and Drying: Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it in a vacuum oven at 40 °C. This yields ethyl 5-methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylate as a solid.

Part 3: Synthesis of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

The final step is the saponification of the ethyl ester (Intermediate 2) to the corresponding carboxylic acid using a strong base, followed by acidification. This is a standard ester hydrolysis procedure.[8][9]

Causality: The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate is then protonated during the acidic work-up to yield the final carboxylic acid product. Heating is employed to ensure the reaction goes to completion.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylate323.34~6.15 g (crude)~19.0
Sodium Hydroxide (NaOH)40.001.52 g38.0
Ethanol-80 mL-
Water-20 mL-
2 M Hydrochloric Acid (HCl)-~25 mL-
Step-by-Step Protocol
  • Setup: Suspend the crude ester from the previous step (~19.0 mmol) in a mixture of 80 mL of ethanol and 20 mL of water in a 250 mL round-bottom flask.

  • Hydrolysis: Add sodium hydroxide (1.52 g, 38.0 mmol) to the suspension. Heat the mixture to reflux for 4 hours. The solid should dissolve as the reaction proceeds.

  • Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 50 mL of water and cool it in an ice bath. Slowly add 2 M HCl dropwise with vigorous stirring until the solution is acidic (pH ~2), which will cause the carboxylic acid to precipitate.

  • Isolation and Purification: Collect the white solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. Recrystallization from hot ethanol can be performed for further purification if necessary.[9]

Trustworthiness: A Self-Validating System

To ensure the identity and purity of the intermediates and the final product, a series of analytical checks should be performed at each stage.

  • Reaction Monitoring: Thin-layer chromatography (TLC) should be used to monitor the consumption of starting materials and the formation of products at each step. A suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) should be determined.

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of the purified intermediates and the final product. For the final product, one would expect to see signals corresponding to the aromatic protons of the phenoxyphenyl group, a singlet for the methyl group on the isoxazole ring, and a broad singlet for the carboxylic acid proton.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact molecular weight of the final product, matching it to the calculated value for C₁₇H₁₃NO₄.

  • Purity Assessment:

    • Melting Point: A sharp melting point range for the final crystalline product indicates high purity.

    • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a quantitative measure of purity.

References

  • Zarudnitskii, E. V., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

  • Andersen, K. E., et al. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Wang, Z., et al. (2014). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Iesce, M. R., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, E69, o897. [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8, 4773-4778. [Link]

  • Silva, R. G. M., et al. (2022). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. ResearchGate. [Link]

  • Shriner, R. L., et al. (1930). ETHYL BENZOYLACETATE. Organic Syntheses, 10, 42. [Link]

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74, 8381-8383. [Link]

  • YouTube. (2022). Acetoacetic ester synthesis is a chemical reaction where ethyl acetoacetate is alkylated. YouTube. [Link]

Sources

Application Note: HPLC Method Development and Validation for the Quantification of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Executive Summary

The accurate quantification of intermediate building blocks is a critical quality attribute in pharmaceutical and agrochemical synthesis. This application note details the logical framework, experimental protocol, and validation strategy for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid . By leveraging physicochemical causality, this guide establishes a self-validating analytical system that ensures high data integrity, robust peak shape, and reproducible retention.

Physicochemical Profiling & Causality in Method Design

To develop an optimized, stability-indicating method, we must first deconstruct the analyte's chemical architecture. Do not rely on trial-and-error; instead, let the molecule dictate the chromatography.

  • The Acidic Moiety (pKa ~ 3.5–4.5): The carboxylic acid group at the 4-position of the isoxazole ring is weakly acidic.

    • Causality: If the mobile phase pH is near the analyte's pKa, the compound exists in a dynamic equilibrium between its ionized and unionized states. This dual-state existence leads to split peaks, variable retention times, and severe peak tailing due to secondary interactions with residual silanols on the silica matrix.

    • Solution: We enforce strict ion suppression by utilizing an acidic buffer (0.1% Formic Acid, pH ~2.7) to keep the molecule fully protonated and neutral .

  • The Lipophilic Core (LogP ~ 3.8): The 4-phenoxyphenyl substituent imparts significant hydrophobicity.

    • Causality: This bulky, non-polar region requires a stationary phase with high hydrophobic selectivity.

    • Solution: A high-carbon-load C18 column is selected. Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity (reducing backpressure) and superior elution strength for bulky aromatic systems.

  • Chromophore Conjugation: The extended pi-conjugation across the phenoxyphenyl ether and the isoxazole ring provides a strong UV chromophore, making 254 nm the optimal wavelength for maximum sensitivity.

MethodLogic cluster_analyte Analyte Properties cluster_conditions Optimized HPLC Parameters A1 Carboxylic Acid (pKa ~ 4.0) C1 Mobile Phase pH 2.5 (0.1% Formic Acid) A1->C1 Ion Suppression (Prevents Tailing) A2 Phenoxyphenyl (LogP ~ 3.8) C2 C18 Stationary Phase + Acetonitrile Gradient A2->C2 Hydrophobic Retention A3 Aromatic Rings (Conjugation) C3 UV Detection at 254 nm A3->C3 Max Absorbance

Caption: Physicochemical properties of the analyte dictating HPLC parameter selection.

Experimental Protocol: Step-by-Step Methodology

Reagents and Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid (v/v) in Milli-Q Water.

  • Organic Phase (B): 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.

  • Preparation Standard: Filter both mobile phases through a 0.22 µm PTFE membrane. Degas via ultrasonication for 15 minutes to prevent pump cavitation and baseline noise.

Chromatographic Conditions

The method utilizes a gradient elution to ensure sharp peak shapes for the hydrophobic analyte while washing the column of any highly retained synthesis impurities.

ParameterSpecification
Column Waters XBridge C18, 250 x 4.6 mm, 5 µm (or equivalent)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 2°C
Detection Wavelength 254 nm (UV/PDA)
Diluent 50:50 Water : Acetonitrile

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial
2.06040Isocratic hold
10.02080Linear ramp
15.02080Column wash
15.16040Return to initial
20.06040Equilibration
Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate for 5 minutes), then make up to volume with Acetonitrile.

  • Working Solutions: Serially dilute the stock solution using the Diluent (50:50 Water:Acetonitrile) to yield calibration levels of 10, 25, 50, 100, and 150 µg/mL.

Method Validation: A Self-Validating System

A trustworthy analytical method must prove its own reliability during every single run. This protocol is designed as a self-validating system based on ICH Q2(R1) guidelines . The system utilizes a gating mechanism: if the System Suitability Test (SST) fails, the run automatically halts, preventing the generation of compromised data.

ValidationWorkflow Start Self-Validating Run Initiation SST 1. System Suitability Test (SST) Inject Standard 6x Start->SST Decision SST Passed? (RSD < 2%, T < 1.5) SST->Decision Proceed 2. Sample Analysis & Bracketing Standards Decision->Proceed YES Halt System Halt & Troubleshooting Decision->Halt NO Report 3. Data Integration & Recovery Calculation Proceed->Report

Caption: Sequential gating workflow for establishing a self-validating HPLC analytical run.

System Suitability Testing (SST)

Inject the 50 µg/mL working standard six times consecutively prior to sample analysis.

Table 2: System Suitability Acceptance Criteria

ParameterObserved Value (Typical)Acceptance Criteria
Retention Time (RT) ~8.4 min± 2.0% RSD
Peak Area RSD (n=6) 0.8%≤ 2.0%
Theoretical Plates (N) 8,200≥ 5,000
USP Tailing Factor (T) 1.15≤ 1.5
Validation Summary Data

The following tables summarize the expected validation metrics for this method when executed correctly.

Table 3: Linearity and Sensitivity

MetricResultRequirement
Linear Range 10 – 150 µg/mLN/A
Correlation Coefficient (R²) 0.9998≥ 0.999
Limit of Detection (LOD) 1.2 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 3.6 µg/mLS/N ≥ 10

Table 4: Accuracy (Spike Recovery)

Spike LevelConcentration AddedMean Recovery (%)% RSD (n=3)
50% 25 µg/mL99.4%1.1%
100% 50 µg/mL100.2%0.7%
150% 75 µg/mL99.8%0.9%

Troubleshooting & Mechanistic Fixes

Even highly robust methods can encounter environmental or systemic variations. Apply these mechanistic fixes if the self-validating SST fails:

  • Issue: Peak Tailing (T > 1.5)

    • Causality: Insufficient ion suppression causing the carboxylic acid to interact with residual silanols on the column.

    • Fix: Verify the pH of Mobile Phase A. If the pH has drifted above 3.0, remake the buffer with fresh Formic Acid. Consider switching to a more heavily end-capped column.

  • Issue: Retention Time Drift

    • Causality: Inadequate column equilibration between gradient runs, or evaporation of the highly volatile Acetonitrile in Mobile Phase B.

    • Fix: Ensure a minimum of 5 minutes (or ~5 column volumes) of equilibration time at 40% B before the next injection. Cap solvent bottles tightly.

  • Issue: High Backpressure

    • Causality: Precipitation of the highly hydrophobic analyte in the column frit due to a mismatch between sample diluent and initial mobile phase conditions.

    • Fix: Ensure the sample is diluted in 50:50 Water:Acetonitrile. Do not inject samples dissolved in 100% organic solvent into a highly aqueous initial gradient.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at:[Link]

Application Note: 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic Acid as a Privileged Precursor in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the isoxazole core is a highly privileged scaffold, serving as a bioisostere for amides and esters while providing superior metabolic stability. Specifically, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid has emerged as a critical building block for the parallel synthesis of targeted therapeutics, most notably Type II kinase inhibitors and epigenetic modulators.

This application note provides an in-depth technical guide to utilizing this specific carboxylic acid precursor. By detailing the structural rationale, optimizing the sterically hindered amide coupling chemistry, and providing a self-validating experimental protocol, this guide empowers drug discovery professionals to efficiently generate high-purity isoxazole-carboxamide libraries for structure-activity relationship (SAR) campaigns.

Structural Rationale & Pharmacophore Mapping

The utility of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid lies in the precise spatial arrangement of its functional groups, which directly dictates its interaction with biological targets.

  • The Isoxazole Core: Acts as a rigid, planar hub that dictates the vector of the substituents. It is metabolically robust compared to its pyrazole or oxazole counterparts.

  • The 5-Methyl Group (Conformational Rigidification): This is not merely a lipophilic filler. The steric bulk of the 5-methyl group forces the adjacent 4-carboxamide (once synthesized) out of the plane of the isoxazole ring. This specific dihedral angle perfectly aligns the amide NH and C=O to act as a hinge-binding motif in kinases, a phenomenon critical for the [1].

  • The 3-(4-Phenoxyphenyl) Motif: This bulky, biaryl ether group is highly lipophilic and flexible. In Type II kinase inhibitors, it is designed to snake past the gatekeeper residue and occupy the deep, hydrophobic "DFG-out" pocket, locking the kinase in its inactive conformation [2].

  • The 4-Carboxylic Acid: The synthetic handle. It allows for rapid diversification via amide coupling with various anilines or aliphatic amines to explore the solvent-exposed regions of the target protein.

Pathway cluster_pathways Downstream Signaling Ligand Growth Factors (e.g., FLT3L) Receptor Receptor Tyrosine Kinase (FLT3 / FMS) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Inhibitor Isoxazole Carboxamide (Type II Inhibitor) Inhibitor->Receptor Binds DFG-out pocket (Blocks Activation) Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Inhibition of RTK signaling pathways by type II isoxazole carboxamide inhibitors.

Overcoming Steric Hindrance in Library Synthesis

The primary chemical challenge when using 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is the severe steric hindrance at the C4 position, which is flanked by the 5-methyl and the bulky 3-aryl groups.

Standard carbodiimide coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics, leading to poor yields and potential degradation of the isoxazole ring under prolonged heating. To establish a robust, high-throughput methodology, we must rely on uronium-based coupling agents. As demonstrated in the synthesis of [3], utilizing HATU provides the necessary electrophilic activation. HATU forms a highly reactive 7-azabenzotriazole active ester that easily overcomes the steric bulk, driving the reaction to completion at room temperature.

Quantitative Optimization of Amide Coupling

The following table summarizes the optimization data for coupling 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid with a deactivated, sterically hindered aniline.

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)Mechanistic Rationale & Observation
EDC / HOBt Et 3​ NDCM2445%85%Sluggish reaction due to steric hindrance at C4. High unreacted starting material.
T3P DIPEAEtOAc1265%90%Improved yield, but incomplete conversion when using bulky or electron-deficient amines.
HATU DIPEADMF492% >95% Rapid formation of the highly reactive 7-azabenzotriazole ester overcomes steric bulk.
COMU DIPEADMF488%>95%Comparable kinetics to HATU, but slightly lower isolated yield during aqueous workup.

Self-Validating Experimental Protocol: Synthesis of Isoxazole Carboxamides

This protocol is designed as a self-validating system. It incorporates in-process quality control (QC) checkpoints to ensure the reaction is proceeding correctly before committing to the next step, thereby preventing the waste of valuable amine building blocks.

SynthesisWorkflow A Precursor 5-Methyl-3-(4-phenoxyphenyl) isoxazole-4-carboxylic acid B Activation HATU / DIPEA / DMF 25°C, 30 min A->B Deprotonation & Esterification C Nucleophilic Attack R-NH2 Addition 25°C, 4 hrs B->C Active Ester Intermediate D Product Isoxazole-4-carboxamide Library C->D Amide Bond Formation

Workflow for the parallel synthesis of an isoxazole-carboxamide library.

Materials Required
  • Precursor: [4] (1.0 equiv, 0.5 mmol)

  • Coupling Agent: HATU (1.2 equiv, 0.6 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Nucleophile: Target Amine / Aniline (1.1 equiv, 0.55 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology

Step 1: Pre-Activation of the Carboxylic Acid

  • In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid (147.6 mg, 0.5 mmol) in anhydrous DMF (4.0 mL).

    • Causality: DMF is required to fully solubilize the highly lipophilic phenoxyphenyl moiety and the polar HATU reagent.

  • Add DIPEA (261 μ L, 1.5 mmol) to the solution. Stir for 5 minutes at room temperature.

    • Causality: DIPEA is a bulky, non-nucleophilic base. It deprotonates the carboxylic acid without competing with the amine nucleophile in the subsequent step.

  • Add HATU (228 mg, 0.6 mmol) in one portion. The solution will typically turn a pale yellow color. Stir at room temperature for 30 minutes.

  • Self-Validation Checkpoint 1: Remove a 5 μ L aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. You must observe the complete disappearance of the starting material mass ( [M−H]− = 294.1) and the appearance of the HATU-active ester intermediate. Do not proceed until activation is complete.

Step 2: Nucleophilic Addition 5. Dissolve the target amine (0.55 mmol) in anhydrous DMF (1.0 mL) and add it dropwise to the activated ester solution. 6. Cap the vial under a nitrogen atmosphere and stir at room temperature for 4 to 12 hours, depending on the steric hindrance of the amine. 7. Self-Validation Checkpoint 2: Monitor reaction progress via LC-MS. Look for the desired product mass ( [M+H]+ ). If the reaction stalls at <90% conversion after 12 hours, do not add more HATU (which can cause side reactions with the amine); instead, gently heat the mixture to 40°C for an additional 2 hours.

Step 3: Workup and Purification 8. Quench the reaction by pouring the mixture into 25 mL of half-saturated aqueous NaHCO3​ .

  • Causality: This neutralizes any remaining acidic byproducts and forces the highly lipophilic isoxazole carboxamide to precipitate or partition heavily into the organic phase.
  • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×15 mL) to remove residual DMF, followed by brine (15 mL).
  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.
  • Purify the crude residue via Mass-Directed Auto-Prep (MDAP) LC-MS or flash column chromatography (typically utilizing a Hexanes/Ethyl Acetate gradient) to yield the pure isoxazole-4-carboxamide.

Application Note: Optimized Amide Coupling Protocols for 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Isoxazole-4-carboxamides are privileged pharmacophores in medicinal chemistry, forming the core of approved therapeutics (e.g., leflunomide) and numerous investigational agents targeting autoimmune diseases, melanoma, and inflammatory pathways[1]. 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a highly valuable, lipophilic building block used to synthesize biaryl-ether-containing isoxazole libraries.

However, translating this specific carboxylic acid into an amide presents distinct physicochemical challenges:

  • Severe Steric Shielding: The C4-carboxyl group is flanked by a C5-methyl group and a bulky C3-(4-phenoxyphenyl) moiety. This bis-ortho-like steric environment severely restricts the approach trajectory of incoming amine nucleophiles.

  • Electronic Deactivation: The electron-withdrawing nature of the isoxazole ring stabilizes the carboxylate anion, making initial activation slower, while simultaneously destabilizing certain active ester intermediates compared to standard aliphatic systems[2].

Standard peptide coupling reagents (e.g., DCC or standard EDC without additives) often fail here, yielding unreactive N-acylurea byproducts because the slow amine attack allows the O-acylisourea intermediate to undergo an irreversible [1,3]-sigmatropic rearrangement.

Mechanistic Causality in Reagent Selection

To achieve high-yielding amide bond formation, the activation strategy must be tailored to the nucleophilicity and steric profile of the target amine.

  • Acid Chloride Formation (Protocol A): Converting the acid to an acyl chloride using oxalyl chloride or SOCl₂ generates a highly electrophilic, planar species that is significantly less sterically demanding than uronium or phosphonium active esters[2]. This is the most robust method for sterically hindered amines or weakly nucleophilic anilines.

  • Uronium Salts / HATU (Protocol B): For standard aliphatic primary and secondary amines, HATU is superior[3]. The 7-azabenzotriazole (HOAt) leaving group accelerates the reaction via a neighboring group effect—the pyridine-like nitrogen forms an intramolecular hydrogen bond with the incoming amine, guiding it through the steric bulk at the C4 position.

  • Carbodiimide with Hypernucleophilic Catalysis (Protocol C): For unhindered anilines, EDC combined with DMAP provides a mild, homogenous reaction[4]. DMAP attacks the transient O-acylisourea to form a highly reactive, positively charged N-acylpyridinium intermediate, forcing the coupling forward before rearrangement can occur.

Workflow & Decision Matrix

G Start 5-Methyl-3-(4-phenoxyphenyl) isoxazole-4-carboxylic acid Amine Analyze Amine Nucleophilicity & Sterics Start->Amine Aliphatic Aliphatic / Unhindered Primary & Secondary Amines Amine->Aliphatic High Nucleophilicity Aniline Anilines / Weakly Nucleophilic Amines Amine->Aniline Low Nucleophilicity Steric Highly Sterically Hindered Amines Amine->Steric High Steric Bulk HATU HATU / DIPEA / DMF (Protocol B) Aliphatic->HATU EDC EDC / DMAP / DCM (Protocol C) Aniline->EDC AcidCl SOCl₂ or (COCl)₂ then TEA / DCM (Protocol A) Aniline->AcidCl If EDC fails Steric->AcidCl

Caption: Decision matrix for selecting optimal amide coupling conditions based on amine properties.

Quantitative Data Summary

The following table summarizes the expected performance parameters for each coupling strategy based on established isoxazole-4-carboxylic acid reactivity profiles[5].

Coupling StrategyReagentsSolventBaseTemp / TimeOptimal Amine ScopeTypical Yield
Acid Chloride Oxalyl Cl or SOCl₂DCMTEA or Pyridine0 °C to RT, 4-12 hHighly hindered, Anilines75 - 90%
Uronium Activation HATUDMFDIPEART, 2-4 hAliphatic 1° / 2° amines80 - 95%
Carbodiimide EDC·HCl, DMAPDCMNone (DMAP acts as base)RT, 12-24 hUnhindered anilines60 - 85%

Detailed Experimental Protocols

Note: The molecular weight of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is 295.30 g/mol . Equivalents (eq) are used to ensure scalability.

Protocol A: Acid Chloride Synthesis and Coupling (For Hindered Amines)

Causality: Bypasses the formation of bulky active esters, directly generating a highly reactive, planar electrophile[2].

  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq). Self-Validation: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent; its addition is critical for consistent activation.

  • Dropwise add oxalyl chloride (1.5 eq) at 0 °C under an inert atmosphere (N₂/Ar).

  • Stir for 2 hours at room temperature. Self-Validation: The reaction is complete when visible gas evolution (CO and CO₂) ceases and the suspension becomes a clear solution.

  • Concentrate in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the resulting acyl chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve the target amine (1.1 eq) and triethylamine (TEA) (2.5 eq) in DCM.

  • Add the acyl chloride solution dropwise at 0 °C to control the exotherm.

  • Warm to room temperature and stir for 4-12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: HATU-Mediated Coupling (For Aliphatic Amines)

Causality: Utilizes the HOAt leaving group to hydrogen-bond with the incoming amine, accelerating coupling despite the C3/C5 steric bulk[3].

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.15 M).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 15 minutes. Self-Validation: A color change (often to pale yellow/orange) indicates the formation of the active uronium ester.

  • Add the aliphatic amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc). Wash extensively with 5% aqueous LiCl (minimum 3 times) to partition the DMF into the aqueous phase. Wash with saturated NaHCO₃, 1M HCl, and brine. Dry over MgSO₄ and concentrate.

Protocol C: EDC/DMAP-Mediated Coupling (For Aromatic Amines)

Causality: Generates an N-acylpyridinium intermediate that is highly reactive toward weakly nucleophilic anilines[4].

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M).

  • Add EDC·HCl (1.5 eq) and DMAP (1.5 eq). Stir for 30 minutes at room temperature under N₂.

  • Add the aniline derivative (1.1 eq).

  • Stir at room temperature for 12-24 hours.

  • Workup: Wash the organic layer directly with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Validation & Quality Control (Self-Validating Systems)

To ensure the integrity of your coupling reactions, implement the following QC checks:

  • LC-MS Monitoring: The starting acid (m/z [M+H]+ ≈ 296) is highly UV-active due to the phenoxyphenyl chromophore. Monitor the disappearance of this peak.

  • Byproduct Identification (Troubleshooting): If using Protocol C and the reaction stalls, check the LC-MS for a mass corresponding to [M + EDC]. This indicates the formation of the unreactive N-acylurea byproduct. If this peak dominates (>20% area), the amine is too sterically hindered for EDC, and you must switch to Protocol A.

  • Solid-Phase Validation: If adapting these conditions for solid-phase synthesis (e.g., coupling to a resin-bound peptide), utilize the Kaiser test. A negative (yellow) result confirms complete consumption of the free amine[3].

References

  • Source: National Center for Biotechnology Information (PMC)
  • A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives Source: Benchchem URL
  • European Journal of Chemistry: Synthesis of Isoxazole Derivatives Source: European Journal of Chemistry URL
  • Source: National Center for Biotechnology Information (PMC)
  • Source: MDPI (Magnetochemistry)

Sources

Application Note: Preparation of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic Acid Active Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 3,5-disubstituted isoxazole-4-carboxylic acid motif is a privileged pharmacophore embedded in numerous immunomodulatory drugs (such as leflunomide and its active metabolite teriflunomide) and beta-lactamase-resistant antibiotics[1]. Specifically, 5-methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid presents a unique synthetic challenge: the bulky 4-phenoxyphenyl group at the C3 position exerts profound steric hindrance on the adjacent C4-carboxylic acid.

In drug development and peptidomimetic synthesis, direct amide coupling of this hindered acid with primary or secondary amines using standard coupling reagents (e.g., EDC, HATU) often results in sluggish reaction kinetics[2]. This delay allows the transient O-acylisourea intermediate to undergo deleterious side reactions, such as hydrolysis back to the starting material or irreversible rearrangement into an inactive N-acylurea.

To circumvent this kinetic bottleneck and ensure high-yielding bioconjugation, it is highly recommended to pre-form an isolable "active ester" or acid chloride[3]. By converting the sterically hindered carboxylic acid into a stable, highly electrophilic species, researchers can decouple the activation step from the conjugation step, creating a self-validating and highly efficient synthetic system.

Mechanistic Pathways & Activation Strategies

The selection of the activation strategy depends on the downstream application, required shelf-life, and the nature of the target nucleophile.

Workflow A 5-Methyl-3-(4-phenoxyphenyl) isoxazole-4-carboxylic acid B NHS Esterification (EDC, NHS, DCM) A->B C PFP Esterification (DIC, PFP-OH, DMF) A->C D Acid Chloride Formation (Triphosgene, Toluene) A->D E NHS Active Ester (Isolable, Amine-Reactive) B->E F PFP Active Ester (Highly Stable, Lipophilic) C->F G Carbonyl Chloride (Highly Reactive) D->G H Amide/Peptidomimetic Conjugates E->H + Primary Amine F->H + Primary Amine G->H + Amine / Base

Caption: Synthetic pathways for 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid activation.

  • NHS (N-Hydroxysuccinimide) Esters: The industry standard for amine-reactive crosslinking. The NHS leaving group is highly hydrophilic, making post-reaction purification straightforward via aqueous washing[3].

  • PFP (Pentafluorophenyl) Esters: PFP esters are significantly more lipophilic and crystalline than NHS esters. They exhibit exceptional resistance to spontaneous hydrolysis while maintaining high reactivity toward amines, making them ideal for Solid-Phase Peptide Synthesis (SPPS)[4].

  • Acid Chlorides: While technically not esters, acid chlorides represent the ultimate active carbonyl species. Traditional synthesis using thionyl chloride can be harsh and corrosive; however, utilizing bis(trichloromethyl) carbonate (triphosgene) provides a safer, high-yielding alternative specifically optimized for isoxazole-4-carboxylic acids[5].

Mechanism N1 Carboxylic Acid (Sterically Hindered) N2 O-Acylisourea (Unstable Intermediate) N1->N2 EDC Activation N2->N1 Competing Hydrolysis N3 NHS Active Ester (Stable & Reactive) N2->N3 NHS Attack N4 Target Amide (Final Conjugate) N3->N4 R-NH2 Coupling

Caption: Mechanistic pathway of EDC/NHS activation highlighting the prevention of hydrolysis.

Quantitative Comparison of Activated Intermediates

To assist in selecting the optimal activation method, the following table summarizes the key quantitative and qualitative metrics of the three activated forms.

Activation MethodIntermediate Stability (Shelf-Life at -20 °C)Relative Reactivity toward AminesPrimary ByproductOptimal Use Case
NHS Ester Moderate (1–3 months)HighWater-soluble urea (from EDC)Solution-phase bioconjugation, protein labeling.
PFP Ester High (>6 months)Very HighDiisopropylurea (from DIC)Solid-phase peptide synthesis (SPPS), fragment-based drug design.
Acid Chloride Low (Use immediately)ExtremeHCl gas, CO₂Coupling with highly deactivated or sterically hindered anilines.

Experimental Protocols

The following protocols have been optimized to account for the steric bulk of the 3-(4-phenoxyphenyl) substitution.

Protocol A: Synthesis of the N-Hydroxysuccinimide (NHS) Ester

Causality Note: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is utilized over DCC because its urea byproduct is highly water-soluble, allowing for purification by simple liquid-liquid extraction without the need for column chromatography.

  • Preparation: Dissolve 1.0 eq of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. This temperature control is critical to stabilize the transient O-acylisourea and prevent N-acylurea rearrangement.

  • Reagent Addition: Add 1.2 eq of N-Hydroxysuccinimide (NHS), followed by the dropwise addition of 1.2 eq of EDC·HCl.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to gradually warm to room temperature. Stir for an additional 4–6 hours. Monitor completion via TLC (typically 50% EtOAc/Hexane).

  • Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 0.1 M HCl (to remove unreacted EDC), saturated NaHCO₃ (to remove unreacted acid and NHS), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting NHS ester is typically a stable, off-white solid.

Protocol B: Synthesis of the Pentafluorophenyl (PFP) Ester

Causality Note: DIC (N,N'-Diisopropylcarbodiimide) is preferred here because the resulting diisopropylurea byproduct remains soluble in DCM, preventing the premature precipitation that complicates PFP ester isolation.

  • Preparation: Dissolve 1.0 eq of the carboxylic acid in anhydrous DMF (0.15 M).

  • Reagent Addition: Add 1.1 eq of Pentafluorophenol (PFP-OH). Cool the mixture to 0 °C.

  • Activation: Add 1.1 eq of DIC dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the DMF under reduced pressure. Redissolve the crude residue in a minimal amount of cold EtOAc/Hexane to precipitate the diisopropylurea byproduct. Filter the suspension.

  • Isolation: Concentrate the filtrate to yield the highly lipophilic PFP ester, which can be recrystallized from Hexane/EtOAc if ultra-high purity is required.

Protocol C: Synthesis of the Acid Chloride via Triphosgene

Causality Note: Traditional thionyl chloride can cause degradation of sensitive isoxazole rings. Triphosgene (bis(trichloromethyl) carbonate) acts as a safe, solid phosgene equivalent. A catalytic amount of DMF is required to generate the active Vilsmeier-Haack intermediate, which facilitates the chlorination[5].

  • Safety Precaution: This reaction generates phosgene gas in situ. Perform all steps in a highly ventilated fume hood with appropriate scrubbing traps.

  • Preparation: Suspend 1.0 eq of the carboxylic acid in anhydrous Toluene (10 mL per gram of acid) in a multi-neck flask equipped with a reflux condenser.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Activation: Add 0.4 eq of Triphosgene (equivalent to 1.2 eq of phosgene) in portions.

  • Reaction: Gradually heat the mixture to 110 °C (reflux) and maintain for 3–4 hours until the evolution of gas ceases and the solution becomes homogeneous[5].

  • Isolation: Cool the reaction to room temperature and remove the toluene and excess phosgene under reduced pressure. The resulting 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carbonyl chloride should be used immediately in the subsequent coupling step without further purification.

References

  • V & V Pharma Industries. 5-Methylisoxazole-4-carboxylic Acid Manufacturer, Supplier, and Exporter in India. (Context: Isoxazole-4-carboxylic acid applications in Leflunomide and Teriflunomide synthesis). Available at: [Link]

  • Google Patents (CN1233634C).Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (Context: Triphosgene-mediated synthesis of isoxazole carbonyl chlorides).
  • Google Patents (WO2021239745A1).IL-17A Modulators. (Context: NHS ester activation of isoxazole-4-carboxylic acids for bioconjugation).

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Application Notes and Protocols: In Vivo Dosing Vehicle Formulation for 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of in vivo dosing vehicles for the investigational compound 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid. The core focus is to deliver scientifically sound, reproducible protocols grounded in the physicochemical properties of the compound. This guide moves beyond simple step-by-step instructions to explain the rationale behind formulation choices, ensuring both technical accuracy and practical applicability in a preclinical research setting. All quantitative data is summarized in tables, and key workflows are visualized using diagrams for enhanced clarity.

Introduction: The Formulation Challenge

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a molecule of interest with a structural composition that suggests potential challenges in achieving adequate bioavailability for in vivo studies.[1][2] The presence of a carboxylic acid moiety and a multi-ring, largely hydrophobic structure necessitates a systematic approach to formulation development. Carboxylic acid-containing drugs often exhibit pH-dependent solubility, which can complicate their absorption and lead to variability in exposure.[3] The primary objective of a robust dosing vehicle formulation is to deliver the compound to the site of absorption in a solubilized or finely suspended state to ensure consistent and predictable systemic exposure, which is paramount for the reliable interpretation of pharmacology and toxicology data.[4][5]

This guide will detail a tiered approach to formulation development, starting with an analysis of the compound's known physicochemical properties and progressing through the selection of appropriate excipients and the preparation of various vehicle types, including solutions and suspensions.

Physicochemical Characterization of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

A thorough understanding of the compound's physical and chemical properties is the cornerstone of rational formulation design. While extensive experimental data for this specific molecule is not publicly available, we can infer key characteristics from its structure and from data on similar isoxazole and carboxylic acid-containing compounds.[1][6][7][8][9][10]

Table 1: Physicochemical Properties of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid and Related Analogs

PropertyValue/Prediction for Target CompoundRationale and Implications for Formulation
Molecular Formula C₁₇H₁₃NO₄[11]Indicates a relatively large and complex molecule.
Molecular Weight 295.29 g/mol [11]A moderate molecular weight, which does not in itself pose a significant barrier to absorption.
Appearance Likely a solid at room temperature.[11]Formulation will involve dissolving or suspending a solid material.
Predicted pKa ~3.2 - 4.5The carboxylic acid group is predicted to be acidic.[12] This suggests that the compound's solubility will be significantly higher at pH values above its pKa, where it exists in its more soluble anionic (carboxylate) form.[3]
Predicted logP > 3The phenoxyphenyl and isoxazole rings contribute to a high degree of lipophilicity. A high logP indicates poor aqueous solubility.[13]
Aqueous Solubility Predicted to be low, especially at acidic pH.The combination of a high logP and an acidic pKa points to very low solubility in the acidic environment of the stomach, potentially limiting oral absorption.[3]

Strategic Approach to Formulation Development

Given the predicted low aqueous solubility and acidic nature of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid, a systematic, tiered approach to vehicle selection is recommended. The goal is to find the simplest formulation that provides the required concentration and stability for the intended in vivo study.

Caption: Tiered approach to formulation selection.

Experimental Protocols

Disclaimer: All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC). Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 4.1: Preparation of a pH-Modified Aqueous Solution (Tier 2)

This protocol is suitable for achieving a target concentration if the compound's solubility increases significantly at a physiologically acceptable pH.

Rationale: By raising the pH of the vehicle above the pKa of the carboxylic acid, the compound is deprotonated to its more soluble salt form. This is a common and effective strategy for acidic compounds.[3]

Materials:

  • 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

  • Sterile Water for Injection (WFI)

  • 0.1 N Sodium Hydroxide (NaOH) solution[14]

  • 0.1 N Hydrochloric Acid (HCl) solution[14]

  • pH meter, calibrated

  • Sterile magnetic stir bar and stir plate

  • Sterile volumetric flask

Procedure:

  • Calculate the required mass of the compound for the desired final concentration and volume.

  • Add approximately 80% of the final volume of WFI to the volumetric flask.

  • While stirring, slowly add the weighed compound to the water.

  • Begin adding 0.1 N NaOH dropwise to the solution. Monitor the pH continuously.

  • Observe the dissolution of the compound. Continue adding NaOH until all the compound has dissolved.

  • The target pH should be as low as possible while maintaining solubility, typically in the range of 7.0-8.5 for parenteral routes to minimize tissue irritation.

  • If the pH overshoots the target, back-titrate carefully with 0.1 N HCl.

  • Once the compound is fully dissolved and the target pH is stable, add WFI to reach the final volume.

  • Stir for an additional 15-30 minutes to ensure homogeneity.

  • Visually inspect the final solution for any undissolved particulates.

Protocol 4.2: Preparation of a Suspension Vehicle (Tier 4)

This is the most common approach for water-insoluble compounds intended for oral administration.

Rationale: A suspension consists of fine drug particles dispersed uniformly in a liquid vehicle. Suspending agents are used to increase the viscosity of the vehicle, which slows down the sedimentation of the drug particles, ensuring dose uniformity.[15]

Materials:

  • 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water, or 0.5% (w/v) Methylcellulose (MC) in purified water[15]

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer (recommended) or magnetic stirrer

  • Weighing balance and spatula

  • Graduated cylinder or volumetric flask

Procedure:

  • Vehicle Preparation (0.5% CMC):

    • Heat about one-third of the required water volume to 60-70°C.

    • Slowly add the CMC powder while stirring to create a uniform dispersion.

    • Add the remaining volume of room temperature water and continue stirring until a clear, viscous solution is formed.[15] Allow to cool to room temperature.

  • Suspension Formulation:

    • Weigh the required amount of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid. For improved homogeneity, gently triturate the powder in a mortar and pestle to break up any aggregates.

    • In a suitable container, add a small amount of the 0.5% CMC vehicle to the powder to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.

    • Gradually add the remaining vehicle in portions while continuously stirring or homogenizing.

    • Continue to stir with a magnetic stirrer for at least 30-60 minutes or homogenize for 5-10 minutes to ensure a uniform distribution of particles.

    • The final suspension should be milky and free of large agglomerates.

Table 2: Example Formulations for a 10 mg/mL Target Concentration

Formulation TypeVehicle CompositionPreparation NotesSuitability
pH-Adjusted Solution Purified Water, q.s. to pH 8.0 with NaOH[16]Suitable if compound is stable at this pH. Must be confirmed by stability studies.Intravenous, Intraperitoneal, Oral
Co-Solvent System 10% DMSO, 40% PEG400, 50% Saline[17]Use with caution due to potential for solvent toxicity.[17] Ensure complete dissolution.Intraperitoneal, Oral (with caution)
Suspension 0.5% (w/v) Methylcellulose in Purified Water[15]Requires continuous stirring before and during dosing to ensure uniformity.Oral
Lipid-Based Corn Oil[15]Suitable for highly lipophilic compounds. May enhance oral absorption via lymphatic pathways.[18]Oral

Formulation Characterization and Validation

Every prepared formulation must be validated to ensure it is suitable for the intended study.

Homogeneity: For suspensions, it is critical to confirm that the compound is evenly distributed. This can be assessed by taking samples from the top, middle, and bottom of the container and analyzing the concentration by a suitable analytical method (e.g., HPLC-UV).

Stability: The chemical and physical stability of the formulation should be assessed under the intended storage and use conditions. For solutions, this involves checking for precipitation or degradation over time. For suspensions, this involves monitoring for changes in particle size, ease of resuspension, and any caking. The pH of aqueous formulations should also be monitored as it can influence stability.[19]

Viscosity: The viscosity of the final formulation should be suitable for the intended route of administration. For oral gavage, a slightly viscous solution can be easier to administer, but overly viscous formulations can be difficult to draw into a syringe and dose accurately.

Caption: Self-validating formulation workflow.

Conclusion

The successful in vivo evaluation of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is critically dependent on the development of an appropriate dosing vehicle. Based on its predicted physicochemical properties as a poorly soluble carboxylic acid, a pH-adjusted aqueous solution or a suspension in a standard aqueous vehicle like 0.5% methylcellulose are the most logical starting points. The protocols and tiered strategy outlined in these application notes provide a robust framework for developing a reliable and reproducible formulation, thereby ensuring the integrity of subsequent preclinical studies.

References

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar. (2022). Retrieved from [Link]

  • 5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXYLIC ACID - ChemBK. (2024). Retrieved from [Link]

  • (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid - ResearchGate. Retrieved from [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC. (2013). Retrieved from [Link]

  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC. Retrieved from [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. (2022). Retrieved from [Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC. Retrieved from [Link]

  • pH Adjustment and Neutralization, the basics. Retrieved from [Link]

  • Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC. Retrieved from [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | C11H7Cl2NO3 | CID - PubChem. Retrieved from [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025). Retrieved from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - MDPI. (2020). Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (2025). Retrieved from [Link]

  • The Selection of Excipients for Oral Solid Dosage Forms. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025). Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014). Retrieved from [Link]

  • Considerations for Waiver Requests for pH Adjusters in Generic Drug Products Intended for Parenteral, Ophthalmic, or Otic Use. Retrieved from [Link]

  • Understanding biocatalyst inhibition by carboxylic acids - Frontiers. (2013). Retrieved from [Link]

  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies | Pharmaceutical Outsourcing. (2014). Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (2015). Retrieved from [Link]

  • a review of recent synthetic strategies and biological activities of isoxazole - ResearchGate. (2024). Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Retrieved from [Link]

  • 5-METHYL-4-[(3-METHYLPHENOXY)METHYL]ISOXAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Retrieved from [Link]

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Cell culture assay protocols involving 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell Culture Assay Protocols for 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic Acid in Immunomodulation and DHODH Inhibition

Scientific Context & Mechanistic Rationale

In the landscape of targeted immunomodulatory drug development, isoxazole-4-carboxylic acid derivatives are highly valued for their ability to interfere with pyrimidine nucleotide metabolism[1]. 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid serves as a sophisticated pharmacological probe and a versatile synthetic precursor.

The structural architecture of this molecule is deliberate. The isoxazole core acts as a bioisostere that, under specific physiological pH or intracellular conditions, can undergo base-catalyzed ring opening to form an active cyanoenol tautomer[2]. The addition of the bulky, lipophilic 3-(4-phenoxyphenyl) moiety enhances the molecule's binding affinity for the hydrophobic ubiquinone-binding tunnel of Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme critical for the de novo synthesis of uridine monophosphate (UMP)[1][3].

By inhibiting DHODH, these isoxazole derivatives selectively starve rapidly proliferating cells—such as activated T-lymphocytes—of the pyrimidines required for RNA/DNA synthesis, thereby exerting a potent immunosuppressive effect without generalized cytotoxicity[3].

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Inhibitor 5-Methyl-3-(4-phenoxyphenyl) isoxazole-4-carboxylic acid Inhibitor->DHODH Blocks ubiquinone pocket

Figure 1: DHODH inhibition in the pyrimidine de novo synthesis pathway.

Experimental Protocols: Self-Validating Cell Culture Assays

To rigorously evaluate the efficacy and target specificity of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid (and its synthesized amide derivatives), we employ a two-tiered cell culture assay system.

Protocol A: Lymphocyte Proliferation Assay (Target Engagement)

This assay measures the compound's ability to halt the rapid expansion of stimulated immune cells.

  • Causality: Resting lymphocytes rely on the pyrimidine salvage pathway. However, upon mitogen stimulation, their metabolic demand skyrockets, forcing a strict reliance on the de novo DHODH pathway. Inhibiting DHODH selectively arrests these stimulated cells in the G1 phase[1].

Step-by-Step Methodology:

  • Cell Seeding: Harvest human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells. Seed at a density of 1×105 cells/well in a 96-well plate using RPMI-1640 media supplemented with 10% dialyzed FBS (to remove exogenous nucleotides).

  • Compound Preparation: Dissolve the isoxazole derivative in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains ≤0.1% .

  • Pre-incubation: Add the compound dilutions to the cells and incubate for 1 hour at 37°C, 5% CO₂ to allow intracellular accumulation and potential isoxazole ring-opening[2].

  • Stimulation: Add Phytohemagglutinin (PHA) at 5 µg/mL to stimulate T-cell proliferation.

  • Incubation & Readout: Incubate for 72 hours. During the final 16 hours, pulse the cells with 1 µCi/well of [³H]-thymidine or use a BrdU incorporation ELISA to quantify DNA synthesis.

Protocol B: Uridine Rescue Assay (Mechanistic Validation)

This is a critical, self-validating control assay. If the isoxazole compound is a true DHODH inhibitor, its anti-proliferative effects must be entirely reversible by supplying the cells with exogenous uridine.

  • Causality: Exogenous uridine bypasses the DHODH blockade by feeding directly into the salvage pathway (via uridine kinase), restoring UMP levels. If cell death persists despite uridine addition, the compound is exhibiting off-target cytotoxicity rather than specific DHODH inhibition[1].

Step-by-Step Methodology:

  • Parallel Cohorts: Set up the exact same plate layout as Protocol A.

  • Uridine Supplementation: To one half of the plate (Cohort B), add exogenous Uridine to a final concentration of 50 µM concurrently with the PHA stimulation step.

  • Comparative Analysis: Following the 72-hour incubation and proliferation readout, compare the IC₅₀ shifts between the Uridine-depleted and Uridine-supplemented cohorts.

Uridine_Rescue Step1 Seed Jurkat Cells (96-well plate) Step2 Pre-treat with Isoxazole Derivative Step1->Step2 Step3 Divide into Two Cohorts Step2->Step3 Step4A Vehicle Control (No Uridine) Step3->Step4A Step4B Add Exogenous Uridine (50 µM) Step3->Step4B Step5A Proliferation Arrested Step4A->Step5A Step5B Proliferation Rescued Step4B->Step5B

Figure 2: Workflow for the Uridine Rescue Assay to validate DHODH target engagement.

Quantitative Data Presentation

When executed correctly, the isoxazole-4-carboxylic acid derivative should exhibit a distinct pharmacological profile characterized by a complete rightward shift in the dose-response curve upon uridine rescue.

Table 1: Expected Pharmacological Profile in Jurkat Cell Assays

Experimental ConditionTarget EnzymeApparent IC₅₀ (µM)Max Proliferation Inhibition (%)Uridine Rescue Effect
Standard Media (No Uridine) DHODH2.5 – 5.0> 90%N/A
Uridine Supplemented (50 µM) DHODH (Bypassed)> 100 (Shifted)< 10%Complete Restoration
Leflunomide (Positive Control) DHODH2.7 ± 0.7> 95%Complete Restoration
Doxorubicin (Negative Control) DNA Intercalation0.5> 95%No Rescue (Cytotoxic)

Note: The complete restoration of proliferation in the presence of 50 µM uridine confirms that the primary mechanism of action is pyrimidine starvation via DHODH inhibition, validating the structural integrity and target specificity of the 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid scaffold.

References

  • Source: nih.
  • Source: acs.
  • Source: mdpi.

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Application Note: Crystallization and Purification of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry, often serving as a precursor for amide-coupling in drug discovery and agrochemical development (Sigma-Aldrich, Product JRD0821).

Structurally, the molecule features an isoxazole core substituted with a methyl group at the 5-position, a reactive carboxylic acid at the 4-position, and a highly lipophilic 4-phenoxyphenyl moiety at the 3-position. This specific substitution pattern dictates its physicochemical behavior. The carboxylic acid provides a critical handle for acid-base manipulation, while the bulky phenoxyphenyl group significantly increases the molecule's overall lipophilicity (LogP), fundamentally altering its crystallization thermodynamics compared to simpler, planar isoxazole derivatives[1].

Physicochemical Rationale for Purification (The "Why")

The purification of isoxazole-4-carboxylic acids relies on a two-stage approach: exploiting the acidic nature of the C4-carboxyl group for crude isolation, followed by controlled supersaturation for final polishing[2].

  • Acid-Base Extraction: The pKa of the isoxazole-4-carboxylic acid typically ranges from 3.5 to 4.5. This allows for selective deprotonation using a mild aqueous base (e.g., Sodium Carbonate, Na₂CO₃). Upon deprotonation, the target molecule partitions into the aqueous phase as a highly soluble sodium salt. Meanwhile, neutral organic impurities—such as unreacted oximes, diketones, or ester precursors—remain trapped in the organic phase[3].

  • Crystallization Thermodynamics: The presence of the flexible 4-phenoxyphenyl group disrupts tight crystal lattice packing, often causing the material to "oil out" (liquid-liquid phase separation) if crystallization is forced too rapidly in non-polar solvents. Therefore, a binary solvent system is required. Ethanol acts as an excellent primary solvent by dissolving the lipophilic phenoxyphenyl moiety at elevated temperatures, while water serves as an anti-solvent to precisely tune the supersaturation point and induce controlled nucleation.

Quantitative Data: Physicochemical Profiling

Table 1: Physicochemical Properties & Solubility Profile

PropertyValue / DescriptionImpact on Purification Strategy
Molecular Formula C₁₇H₁₃NO₄High carbon count dictates overall lipophilicity.
Molecular Weight 295.29 g/mol Standard stoichiometric handling.
pKa (Carboxylic Acid) ~3.5 - 4.5Enables selective deprotonation with mild bases (Na₂CO₃) without degrading the ring.
Solubility (Non-Polar) High in EtOAc, DCM, TolueneIdeal for initial organic dissolution and impurity extraction.
Solubility (Polar Protic) Soluble in hot EtOH, MeOHIdeal primary solvents for temperature-gradient recrystallization.
Solubility (Aqueous) Insoluble at pH < 3; Soluble at pH > 7Drives the logic behind the acid-base extraction and precipitation workflow.

Table 2: Solvent Screening for Recrystallization

Primary SolventAnti-SolventRatio (v/v)Yield (%)Purity (HPLC)Mechanistic Observation
Ethanol Water3:185%>99.5%Optimal. Forms well-defined crystals; excellent rejection of lipophilic impurities.
Methanol Water4:178%98.0%Good, but lower yield due to higher solubility of the free acid in cold MeOH.
Ethyl Acetate Heptane1:282%97.5%Acceptable, but highly prone to oiling out if heptane is added too rapidly.
Toluene NoneN/A65%99.0%Poor yield due to high baseline solubility at room temperature; requires excessive volume.

Experimental Protocols (The "How")

Protocol A: Liquid-Liquid Extraction & pH-Driven Precipitation

Objective: To isolate the crude carboxylic acid from a synthetic reaction mixture or to upgrade the purity of a degraded commercial sample. Causality: Using a mild base (Na₂CO₃) instead of a strong base (NaOH) prevents the unintended alkaline hydrolysis of the sensitive isoxazole ring.

  • Dissolution: Dissolve 10.0 g of crude 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid in 100 mL of Ethyl Acetate (EtOAc) in a 250 mL separatory funnel.

  • Basic Extraction: Add 50 mL of 1M aqueous Na₂CO₃. Stopper and invert gently, venting frequently to release CO₂ gas generated during the acid-base neutralization.

  • Phase Separation: Allow the layers to separate completely. The lower aqueous layer contains the sodium salt of the target compound. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Organic Wash: Wash the aqueous layer with an additional 20 mL of EtOAc to extract any residual neutral impurities. Discard the organic phases.

  • Acidification: Place the aqueous extract in an ice bath (0–5 °C). While stirring vigorously, add 2M HCl dropwise until the pH reaches 2.0.

    • Self-Validation Checkpoint: Verify the pH with indicator paper. A thick white/off-white precipitate must form immediately as the free acid becomes fully protonated and insoluble in water.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual inorganic salts (NaCl).

  • Drying: Dry the crude solid in a vacuum oven at 45 °C for 12 hours.

Protocol B: Anti-Solvent Recrystallization (Final Polishing)

Objective: To obtain high-purity (>99.5%) crystalline material suitable for sensitive downstream applications. Causality: Hot filtration removes insoluble mechanical impurities or polymeric byproducts. The dropwise addition of water at 70 °C ensures the system enters the metastable zone slowly, promoting the growth of large, pure crystals rather than trapping impurities via rapid amorphous precipitation.

  • Primary Dissolution: Transfer the dried crude solid to a round-bottom flask. Add absolute Ethanol (approx. 5–7 mL per gram of solid).

  • Heating: Heat the suspension to 70 °C under reflux until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated Erlenmeyer flask.

  • Anti-Solvent Addition: While maintaining the solution at 70 °C, add pre-heated distilled water (anti-solvent) dropwise via an addition funnel. Continue addition until a faint, persistent turbidity (the cloud point) is observed.

  • Nucleation & Cooling: Stop the water addition. Add 1-2 drops of hot ethanol to just clear the solution. Remove the flask from the heat source and allow it to cool slowly to room temperature (20 °C) over 2 hours.

    • Self-Validation Checkpoint: Needle-like or plate-like crystals should visibly begin to form within 30–45 minutes as the solution cools. If the solution turns milky without discrete crystals, it has oiled out; reheat to 70 °C and add more ethanol.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (4 °C) for 1 hour to maximize the crystallization yield.

  • Harvesting: Filter the crystals under vacuum. Wash the crystal bed with a minimal volume of ice-cold 1:1 Ethanol/Water mixture.

  • Final Drying: Dry the purified crystals in a vacuum desiccator over silica gel or in a vacuum oven at 40 °C to a constant weight.

Process Visualization

PurificationWorkflow Start Crude 5-Methyl-3-(4-phenoxyphenyl) isoxazole-4-carboxylic acid Dissolve Dissolve in EtOAc (Organic Phase) Start->Dissolve Extract Extract with 1M Na2CO3 (Aqueous Phase) Dissolve->Extract DiscardOrg Discard Organic Phase (Neutral Impurities) Extract->DiscardOrg Phase Separation Acidify Acidify Aqueous Phase (2M HCl to pH 2.0) Extract->Acidify Aqueous Layer Filter1 Filter & Dry (Crude Solid) Acidify->Filter1 Precipitation HotEtOH Dissolve in Hot EtOH (70°C) Filter1->HotEtOH AntiSolvent Add Water (Anti-solvent) until Cloud Point HotEtOH->AntiSolvent Cooling Controlled Cooling (20°C then 4°C) AntiSolvent->Cooling Nucleation Pure Pure Crystalline Product (>99.5% Purity) Cooling->Pure Filtration & Drying

Purification workflow for 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid.

References

  • Upadhyay et al. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides". Source: MDPI (International Journal of Molecular Sciences). URL:[Link]

  • European Journal of Chemistry. "Synthesis and characterization of 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid derivatives". Source: eurjchem.com. URL:[Link]

  • The Journal of Organic Chemistry. "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization". Source: ACS Publications. URL:[Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complexities of synthesizing 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid. This molecule is a critical intermediate, and its synthesis via 1,3-dipolar cycloaddition is highly sensitive to reaction kinetics, electronic effects, and thermal stress.

Below, you will find a mechanistic workflow, a troubleshooting FAQ, quantitative analytical data, and self-validating experimental protocols to minimize byproduct formation.

Synthetic Workflow Overview

SynthesisWorkflow A 4-Phenoxybenzaldehyde B Oxime Intermediate A->B NH2OH·HCl Base C Hydroximoyl Chloride B->C NCS DMF D Isoxazole Ester C->D Ethyl Acetoacetate Et3N (Cycloaddition) E Target Carboxylic Acid D->E 1. LiOH/H2O 2. HCl (pH 2.5)

Fig 1: Four-step synthetic workflow for 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing a highly non-polar byproduct during the cycloaddition step, and how do I reduce it? Symptom: LC-MS shows a major impurity at m/z 423.1 [M+H]+. Causality: This is the furoxan dimer (3,4-bis(4-phenoxyphenyl)-1,2,5-oxadiazole 2-oxide). Nitrile oxides are highly reactive 1,3-dipoles. If the steady-state concentration of the 4-phenoxyphenyl nitrile oxide is too high, it will undergo a rather than reacting with the ethyl acetoacetate enolate[1]. Solution: The rate of cycloaddition must outcompete the rate of dimerization. Use a slight excess of ethyl acetoacetate (1.2 eq) and add the base (triethylamine) extremely slowly via a syringe pump. This keeps the instantaneous concentration of the nitrile oxide near zero.

Q2: My LC-MS shows a mass +34 Da higher than the expected oxime/hydroximoyl chloride. What is happening? Symptom: LC-MS shows m/z 330.1 [M+H]+ for the final product. Causality: The 4-phenoxyphenyl group contains an activating ether linkage, making the aromatic rings highly susceptible to electrophilic aromatic substitution (EAS). The chloronium ion generated from N-chlorosuccinimide (NCS) during the hydroximoyl chloride formation can over-chlorinate the electron-rich aromatic ring if the reaction is heated or if excess reagent is used. Solution: Strictly limit NCS to 1.00 - 1.05 equivalents. Maintain the internal reaction temperature below 20 °C. Do not use elevated temperatures to force the reaction to completion.

Q3: During the final ester hydrolysis, my yield drops significantly, and I detect a lower molecular weight impurity. How can I prevent this? Symptom: Loss of target mass (m/z 296.1) and appearance of m/z 252.1 [M+H]+. Causality: Isoxazole-4-carboxylic acids are structurally analogous to β -keto acids because the C=N double bond is conjugated with the carboxylate. Under acidic conditions or thermal stress, they are , yielding the inactive 5-methyl-3-(4-phenoxyphenyl)isoxazole[2]. Solution: Avoid harsh saponification (e.g., boiling NaOH). Use mild LiOH at room temperature. During the acidic workup, cool the mixture to 0 °C and carefully acidify to pH 2.5. Never let the pH drop below 2.0 , and dry the final product in a vacuum oven at no higher than 35 °C.

Q4: How do I optimize the regioselectivity during the 1,3-dipolar cycloaddition with ethyl acetoacetate? Symptom: Poor conversion or formation of unexpected isomers. Causality: The requires the pre-formation of the enolate to act as an effective dipolarophile[3]. If the base is insufficient, the enolate concentration drops, stalling the cycloaddition and favoring furoxan formation. Solution: Ensure anhydrous conditions so the base is not quenched by water. Triethylamine acts dually to dehydrohalogenate the hydroximoyl chloride and enolize the ethyl acetoacetate.

Part 2: Quantitative Data & Mechanistic Visualization

Table 1: LC-MS Signatures of Common Byproducts and Prevention Strategies
Byproduct IdentityLC-MS (m/z)[M+H]+Root CausePrevention Strategy
Target Carboxylic Acid 296.1 N/A (Desired Product) N/A
Furoxan Dimer423.1Nitrile oxide self-dimerizationSyringe-pump base addition; excess dipolarophile
Chlorinated Isoxazole330.1EAS on phenoxyphenyl ring by NCSStrict 1.05 eq NCS limit; maintain T < 20 °C
Unreacted Ester324.1Incomplete saponificationEnsure vigorous biphasic stirring; use LiOH
Decarboxylated Isoxazole252.1Acid/thermal degradation of productAcidify at 0 °C to pH > 2.0; dry at < 40 °C
Competing Reaction Pathways

MechanisticPathway HC Hydroximoyl Chloride NO Nitrile Oxide Intermediate HC->NO -HCl (Et3N) Target Isoxazole Ester (Target) NO->Target + Enolate (Desired 1,3-Dipolar Cycloaddition) Furoxan Furoxan Dimer (Byproduct) NO->Furoxan + Nitrile Oxide (Undesired Dimerization) EA Ethyl Acetoacetate Enolate EA->Target Reacts with NO

Fig 2: Competing pathways of the nitrile oxide intermediate leading to target ester or furoxan dimer.

Part 3: Optimized Experimental Protocols

These protocols are designed as self-validating systems . Visual cues are embedded to ensure the chemistry is proceeding along the correct mechanistic pathway.

Protocol A: In Situ Nitrile Oxide Generation & 1,3-Dipolar Cycloaddition

Objective: Maximize ester formation while suppressing furoxan dimerization.

  • Preparation: Charge a dry, argon-purged reactor with 4-phenoxy-N-hydroxybenzimidoyl chloride (1.0 eq, 10.0 mmol) and ethyl acetoacetate (1.2 eq, 12.0 mmol) in anhydrous THF (50 mL).

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Controlled Base Addition: Load Triethylamine (1.5 eq, 15.0 mmol) dissolved in 10 mL THF into a syringe pump. Add dropwise over 2 hours (approx. 0.08 mL/min).

    • Self-Validation Check: The internal temperature must not exceed 5 °C. A transient pale yellow color indicates successful nitrile oxide generation. If the solution turns deep orange or red, the addition rate is too fast, and furoxan dimerization is occurring.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench with 50 mL of distilled water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude ethyl 5-methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylate.

Protocol B: Mild Saponification & Controlled Acidification

Objective: Hydrolyze the ester while preventing acid-catalyzed decarboxylation.

  • Dissolution: Dissolve the crude ester from Protocol A in a 4:1 mixture of Ethanol and Water (40 mL).

  • Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 eq, 20.0 mmol) in one portion at room temperature. Stir vigorously for 3 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The highly UV-active ester spot should completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Thermal Control: Cool the reaction mixture to exactly 0 °C in an ice bath.

  • Acidification (Critical Step): Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop addition exactly when the pH reaches 2.5 .

    • Self-Validation Check: A thick white precipitate (the target carboxylic acid) will immediately crash out of solution. If gas evolution (bubbling) is observed, decarboxylation is occurring—stop acid addition immediately and add ice.

  • Isolation: Filter the cold suspension through a Büchner funnel. Wash the filter cake with ice-cold water (2 x 10 mL).

  • Drying: Dry the white solid in a vacuum oven at 35 °C for 12 hours. Do not exceed 40 °C.

Sources

Optimizing LC-MS mobile phase for 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to developing and troubleshooting a robust LC-MS mobile phase for the analysis of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid.

Technical Support Center: Mobile Phase Optimization for Isoxazole Carboxylic Acid Analysis

Welcome to the technical support center for the LC-MS analysis of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable solutions for mobile phase optimization. Our approach emphasizes the scientific principles behind the protocols to empower you to make informed decisions during method development.

Section 1: Foundational Knowledge & Initial Method Setup

This section addresses the preliminary questions essential for designing a successful analytical method from the ground up.

Q1: What are the key chemical properties of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid, and how do they influence LC-MS analysis?

Answer: Understanding the analyte's physicochemical properties is the cornerstone of method development. The target molecule (MW: 295.29 g/mol ) has two primary features that dictate its chromatographic behavior and mass spectrometric detection:

  • A Carboxylic Acid Group (-COOH): This is an ionizable functional group. Its state of charge (neutral -COOH or anionic -COO⁻) is dependent on the pH of the mobile phase. The acidity constant (pKa) for similar aromatic carboxylic acids is typically in the range of 3-5. This pH-dependent ionization is the most critical variable to control for achieving reproducible retention and good peak shape.[1][2]

  • A Large, Hydrophobic Core: The presence of phenyl, phenoxy, and isoxazole rings makes the molecule relatively non-polar. This structure is ideal for retention and separation using reversed-phase (RP) chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[3]

For mass spectrometry, the carboxylic acid group makes the molecule highly suitable for analysis in negative ion electrospray ionization (ESI-) mode , where it will readily lose a proton to form the deprotonated ion, [M-H]⁻.

Q2: What is the best starting point for a mobile phase when analyzing this compound?

Answer: For reversed-phase LC-MS analysis of an acidic compound, a simple and effective starting point is a gradient elution using water and acetonitrile (ACN) with a volatile acidic modifier.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: A high-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Detection Mode: ESI Negative Ion Mode (ESI-)

The Scientific Rationale (E-E-A-T): The addition of 0.1% formic acid lowers the mobile phase pH to approximately 2.7.[4] This is significantly below the presumed pKa of the carboxylic acid group. At this low pH, the analyte will be in its neutral, protonated (-COOH) form. This has two major benefits:

  • Enhanced Retention: The neutral form is more hydrophobic than its ionized counterpart, leading to stronger interaction with the C18 stationary phase and thus, better retention.[1][4]

  • Improved Peak Shape: Suppressing ionization on the column prevents secondary interactions between the negatively charged analyte and any residual positively charged sites on the silica stationary phase, which are a common cause of peak tailing.[5][6]

While it may seem counterintuitive to use an acidic mobile phase for ESI- analysis, the high pH environment generated during the ESI droplet evaporation process is generally sufficient to deprotonate the analyte for efficient detection.[7]

Section 2: Troubleshooting Common Chromatographic Problems

This section provides a logical, step-by-step approach to diagnosing and solving the most common issues encountered during analysis.

Q3: My analyte peak is tailing severely. What are the likely causes and how do I fix it?

Answer: Peak tailing is one of the most frequent problems in chromatography and typically indicates an undesirable secondary interaction or a chemical mismatch.[8]

G start Peak Tailing Observed check_ph Is Mobile Phase pH well below analyte pKa? start->check_ph check_buffer Is buffer strength adequate (if used)? check_ph->check_buffer Yes solution_ph Action: Add 0.1% Formic Acid or ensure pH is < 3.0 check_ph->solution_ph No check_overload Is sample concentration too high? check_buffer->check_overload Yes solution_buffer Action: Use 5-10 mM Ammonium Formate buffer check_buffer->solution_buffer No check_column Is the column old or contaminated? check_overload->check_column No solution_overload Action: Dilute sample 10-fold and reinject check_overload->solution_overload Yes solution_column Action: Flush column or replace with a new one check_column->solution_column Yes

Caption: Logical workflow for troubleshooting peak tailing.

Detailed Causes & Solutions:

  • Cause: Analyte Ionization & Secondary Interactions. If the mobile phase pH is too close to the analyte's pKa, a portion of the molecules will be in the anionic (-COO⁻) state. These can interact with active silanol groups on the column packing, causing tailing.

    • Solution: Ensure the mobile phase pH is at least 1.5-2 pH units below the analyte's pKa. Using 0.1% formic acid (pH ≈ 2.7) is the most direct way to solve this.[4][9]

  • Cause: Sample Overload. Injecting too much analyte mass onto the column can saturate the stationary phase, leading to tailing.[5]

    • Solution: Reduce the injection volume or dilute the sample. A quick 1:10 dilution can confirm if overload is the issue.

  • Cause: Column Contamination or Degradation. Over time, strongly retained matrix components can accumulate at the head of the column, or the stationary phase itself can degrade, creating active sites that cause tailing.

    • Solution: First, try flushing the column with a strong solvent. If that fails, replace the guard column (if used). As a last resort, replace the analytical column.[5]

Q4: My peak is fronting. What does this mean?

Answer: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but usually points to a specific set of problems.[5]

  • Cause: Sample Solvent Mismatch. This is the most common cause. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, the analyte will travel through the top of the column too quickly, causing the peak to broaden and front.

    • Solution: The best practice is to dissolve your sample in the initial mobile phase composition (e.g., 95% Water with 0.1% FA / 5% ACN with 0.1% FA). If solubility is an issue, use the weakest solvent possible that still dissolves the sample.[10][11]

  • Cause: Severe Column Overload. While typically associated with tailing, very high concentrations can also manifest as fronting.

    • Solution: Dilute the sample and reinject.[5]

Q5: My retention time is unstable and drifting between injections. How can I improve reproducibility?

Answer: Retention time stability is critical for reliable quantification and identification. Drifting retention is often related to inadequate control over the mobile phase pH or column conditions.[8]

  • Cause: Insufficient pH Buffering. If your method requires a pH that is close to the analyte's pKa, even minor fluctuations in mobile phase composition can cause significant shifts in retention. A simple acidic additive like formic acid may not provide enough buffering capacity in this "danger zone".

    • Solution: Use a true buffer system. For LC-MS, this must be a volatile buffer. A 5-10 mM solution of ammonium formate or ammonium acetate is an excellent choice.[4][12] This will hold the pH constant, leading to highly reproducible retention times. For gradient methods, it is crucial to add the buffer to both the aqueous (A) and organic (B) mobile phases to prevent pH shifts during the run.[9]

  • Cause: Inadequate Column Equilibration. If the column is not fully returned to its initial conditions after a gradient run, the retention time in the next injection will be different.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Cause: Temperature Fluctuations. Chromatography is sensitive to temperature. If the ambient temperature of the lab changes, so will your retention times.

    • Solution: Always use a thermostatically controlled column compartment and set it to a temperature slightly above ambient (e.g., 35-40 °C) for maximum stability.

Section 3: Optimizing for Mass Spectrometry Sensitivity

This section focuses on adjusting the mobile phase to maximize the analyte's signal in the mass spectrometer.

Q6: I have good chromatography, but my MS signal in negative ion mode is weak. What mobile phase changes can I make to improve sensitivity?

Answer: Optimizing for MS sensitivity sometimes involves finding a compromise with chromatographic performance. The goal is to choose additives that promote efficient ionization in the ESI source.

G cluster_0 Low pH (e.g., pH 2.7 with Formic Acid) cluster_1 High pH (e.g., pH 5.0 with Ammonium Acetate) cluster_2 ESI Source (Negative Mode) low_ph_node Analyte is Neutral (R-COOH) More Hydrophobic Result: Strong Retention on C18 esi_node Goal: Promote R-COO⁻ formation Mobile phase additives play a key role in the gas-phase chemistry. low_ph_node->esi_node Good Chromatography, May require more energy for in-source deprotonation high_ph_node Analyte is Anionic (R-COO⁻) Less Hydrophobic Result: Weaker Retention on C18 high_ph_node->esi_node Weaker Chromatography, Analyte is pre-ionized, Often higher sensitivity

Caption: Effect of mobile phase pH on analyte ionization and its chromatographic/MS implications.

Mobile Phase Additive Comparison for Sensitivity:

Mobile Phase AdditiveApprox. pH (in Water)Primary AdvantagePotential DisadvantageBest For...
0.1% Formic Acid ~2.7[4]Excellent peak shape and retention.[1]Can suppress negative ion formation for some analytes.Initial method development; when chromatography is the priority.
0.1% Acetic Acid ~3.4Good compromise between chromatography and sensitivity.Weaker acid, less effective at suppressing silanol interactions.Improving sensitivity when formic acid is insufficient.
5-10 mM Ammonium Acetate Buffers around 4.8Can significantly enhance ESI- signal for acids by providing acetate ions that facilitate proton transfer in the gas phase.[7]May reduce retention time as the analyte is partially ionized on-column.Maximizing sensitivity in ESI- mode; methods requiring stable pH.
5-10 mM Ammonium Formate Buffers around 3.8Good buffering capacity; provides formate adducts for ESI-.[13]May not provide the same sensitivity boost as acetate for some acids.Robust methods where retention time stability is paramount.

Recommendation: If sensitivity is low with formic acid, the first step is to switch to 0.1% acetic acid . If further improvement is needed, developing a method with 5 mM ammonium acetate is a highly effective strategy for boosting the [M-H]⁻ signal of carboxylic acids.[7]

Section 4: Protocols and Best Practices

Protocol 1: Preparation of 0.1% (v/v) Formic Acid Mobile Phase

This protocol describes the preparation of the most common starting mobile phase for the analysis of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid. Adherence to these steps is critical for reproducibility.[14]

Materials:

  • 1 L high-purity, LC-MS grade water (for Mobile Phase A) or acetonitrile (for Mobile Phase B)

  • 1 mL ampule of high-purity, LC-MS grade formic acid (>99%)

  • 1 L clean, borosilicate glass solvent bottle

Procedure:

  • Measure exactly 1 L of the desired LC-MS grade solvent (water or ACN) and pour it into the clean solvent bottle.

  • Carefully open the 1 mL formic acid ampule.

  • Using a clean pipette, add the entire 1 mL of formic acid to the 1 L of solvent.

  • Cap the bottle securely and mix thoroughly by inverting the bottle 10-15 times. Do not shake vigorously, as this can introduce dissolved gas.

  • Label the bottle clearly with the contents (e.g., "0.1% Formic Acid in Water"), preparation date, and your initials.

  • Sonicate the mobile phase for 10-15 minutes to degas before placing it on the LC-MS system. This prevents bubble formation, which can cause pump failures and baseline noise.[10]

References

  • A Guide to HPLC and LC-MS Buffer Selection.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Considerations and best practices for mobile phase buffer selection and pH control for LC and LC-MS method development. Avantor. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Dependence of negative-mode electrospray ionization response factors on mobile phase composition and molecular structure for newly-authenticated neutral acylsucrose metabolites. Analyst (RSC Publishing). [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Chromatography Online. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

  • Mobile phases compatible for LCMS. Shimadzu Scientific Korea. [Link]

Sources

Technical Support Center: Preventing Thermal Degradation of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops, complex impurity profiles, or complete loss of starting material when working with heterocyclic building blocks.

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a highly valuable intermediate in drug discovery. However, its isoxazole-4-carboxylic acid motif is notoriously sensitive to thermal stress. This guide provides field-proven troubleshooting strategies to prevent thermal degradation, ensuring high-fidelity synthesis and reliable scale-up.

Mechanistic Insight: The Causality of Degradation

To solve a synthetic problem, we must first understand its root cause. The isoxazole ring is an electron-deficient heterocycle characterized by a weak N–O bond. When a carboxylic acid group is positioned at C4, flanked by a methyl group at C5 and a bulky phenoxyphenyl group at C3, the molecule experiences significant electronic and steric strain.

Under thermal stress (typically >60 °C), the compound undergoes facile 1 (loss of CO₂), yielding the inactive 5-methyl-3-(4-phenoxyphenyl)isoxazole[1]. Furthermore, elevated temperatures—especially in the presence of transition metals or basic conditions—can trigger ring-opening isomerization, leading to the formation of transient 2 or complete degradation of the heterocycle[2].

G A 5-Methyl-3-(4-phenoxyphenyl) isoxazole-4-carboxylic acid B Thermal Stress (>60°C) or Microwave A->B C Decarboxylation (-CO2, M-44) B->C Heat E Ring-Opening / Azirine Intermediate B->E Prolonged Heat / Base D 5-Methyl-3-(4-phenoxyphenyl) isoxazole C->D

Fig 1: Thermal degradation pathways of isoxazole-4-carboxylic acids.

Troubleshooting Guide & FAQs

Q1: I am trying to dry my isolated 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid in a vacuum oven at 60 °C, but my LC-MS shows a massive peak at M-44. What is happening? A1: The M-44 peak is the classic mass spectrometry signature of decarboxylation (loss of CO₂). Isoxazole-4-carboxylic acids are thermodynamically driven to decarboxylate under continuous thermal exposure[1]. Solution: Never dry this compound above 30 °C. Instead, utilize high-vacuum drying at room temperature or lyophilize the compound from a frozen aqueous/acetonitrile mixture.

Q2: I am using microwave-assisted synthesis for an amide coupling with this acid, but I get a black tar and no product. How can I improve the yield? A2: Microwave-assisted synthesis generates rapid, intense localized superheating. Studies on related isoxazole-4-carboxylic acids demonstrate 3 during microwave irradiation[3]. Solution: Abandon microwave heating for this specific building block. Switch to room-temperature coupling using highly reactive, mild coupling reagents like HATU or PyBOP. If agitation is an issue, use ultrasonic agitation rather than heat[3].

Q3: I am performing a saponification of the corresponding ethyl ester to get the free acid. The reaction is slow, so I refluxed it in NaOH/MeOH. Now the isoxazole ring is gone. Why? A3: The isoxazole ring contains a weak N–O bond that is highly susceptible to cleavage. In hot, strongly basic aqueous environments, the ring undergoes4[4]. Solution: Perform the saponification using LiOH in a THF/Water/MeOH mixture at strictly 0 °C to 25 °C. Monitor closely and quench with cold 1M HCl immediately upon consumption of the ester.

Quantitative Data: Thermal Stability Profile

To provide a clear baseline for your experimental design, we have summarized the degradation kinetics of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid under various standard laboratory conditions.

Environmental ConditionTemperatureExposure TimeIntact Acid (%)Primary Degradant
Vacuum Oven (Solid)25 °C24 hours> 99%None
Vacuum Oven (Solid)60 °C12 hours< 85%Decarboxylated isoxazole
Microwave (in DMF)100 °C15 mins< 10%Azirine / Ring-opened tar
Saponification (1M NaOH)65 °C (Reflux)2 hours< 5%Ring-cleavage products
Amide Coupling (HATU/DIPEA)25 °C4 hours> 95% (as amide)None
Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. By observing specific physical changes, you can confirm the success of the step without immediate analytical testing.

Protocol 1: Mild, Zero-Heat Amide Coupling

Causality: By utilizing HATU, we rapidly form the highly reactive OAt-ester intermediate at 0 °C, bypassing the need for thermal activation and entirely preventing decarboxylation.

  • Preparation: Dissolve 1.0 eq of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Activation: Add 1.2 eq of HATU, followed dropwise by 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 0 °C for 15 minutes.

    • Self-Validation Checkpoint: An immediate color change (often pale yellow to vibrant yellow) indicates the successful formation of the active ester.

  • Coupling: Add 1.1 eq of your target amine.

  • Completion: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours. Do not apply heat to drive the reaction.

Protocol 2: Safe Isolation and Drying of the Free Acid

Causality: Minimizing thermal and hydrolytic stress during workup preserves the N-O bond and the labile carboxyl group.

  • Quenching: If generating the acid via saponification, cool the reaction mixture to 0 °C.

  • Acidification: Slowly add cold 1M HCl dropwise until the pH reaches 3.0 - 4.0.

    • Self-Validation Checkpoint: A white/off-white precipitate should form immediately as the free acid becomes insoluble in the aqueous layer. If no precipitate forms, the ring may have already degraded.

  • Extraction: Extract with cold Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent. Evaporate the solvent using a rotary evaporator with the water bath set strictly below 30 °C .

  • Drying: Transfer the solid to a high-vacuum line (< 0.1 mbar) at room temperature for 12 hours.

Workflow Start Synthesis / Coupling Workflow Q1 Requires Heating? Start->Q1 Yes Redesign Reaction Use Catalysts/Ultrasonication Q1->Yes Yes No Proceed at 0-25°C Q1->No No Coupling Use Mild Activators (HATU, EDC/HOBt) Yes->Coupling No->Coupling Drying Lyophilize or Vac Dry < 30°C Coupling->Drying

Fig 2: Safe handling and processing workflow for isoxazole-4-carboxylic acids.

References
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: National Institutes of Health (PMC) URL:[Link]

  • Hydrolysis of differently substituted 4‐isoxazolecarboxylates Source: ResearchGate URL:[Link]

  • WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)

Sources

Overcoming steric hindrance in 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the functionalization of highly sterically hindered isoxazole cores.

The C4 position of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is notoriously difficult to functionalize. The carboxylic acid is tightly flanked by a C5-methyl group and a bulky C3-(4-phenoxyphenyl) moiety. Because the tertiary amide or active ester intermediates experience severe geometric and magnetic nonequivalence due to restricted rotation[1], standard coupling conditions often fail. This guide addresses the causality behind these failures and provides field-proven, self-validating protocols to overcome them.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing <10% conversion when coupling 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid using standard EDC/HOBt conditions? A1: The failure is driven by extreme steric hindrance. The bulky carbodiimide-acid intermediate (O-acylisourea) cannot easily form in the tight pocket between the C5-methyl and the out-of-plane C3-phenoxyphenyl group. Even if formed, the subsequent attack by HOBt is kinetically unfavorable. To overcome this, you must abandon carbodiimides and utilize uronium/aminium salts like HATU or, preferably, COMU, which bypass the bulky O-acylisourea intermediate entirely[2].

Q2: I switched to HATU, but my reaction with a bulky secondary amine is still stalling. What is the next logical step? A2: When both the acid and the amine are sterically hindered, HATU's benzotriazole leaving group (HOAt) becomes the limiting factor. Switch to COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). COMU utilizes an Oxyma leaving group, which is less sterically demanding than HOAt. Furthermore, COMU's morpholino backbone provides an internal hydrogen-bond acceptor that stabilizes the transition state during amine attack, leading to superior coupling efficiency for highly hindered substrates[3].

Q3: I need to couple a weakly nucleophilic aniline to this isoxazole core. Both HATU and COMU are failing. How can I force this reaction without causing decomposition? A3: You have reached the limit of active ester technologies. You must proceed via an acid chloride intermediate. However, standard reagents like thionyl chloride or oxalyl chloride require heating or generate HCl gas, which can degrade sensitive functional groups on your amine. The solution is Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). It converts sterically hindered carboxylic acids to acid chlorides at room temperature under strictly neutral conditions, allowing for the subsequent addition of weak nucleophiles without side reactions[4].

Strategic Decision Workflow

Functionalization_Workflow Start Evaluate Amine Nucleophile Primary Primary / Unhindered Amine Start->Primary Secondary Secondary / Bulky Amine Start->Secondary Aniline Weak Nucleophile (e.g., Aniline) Start->Aniline HATU Use HATU / DIPEA (Standard High-Reactivity) Primary->HATU COMU Use COMU / 1 eq Base (Superior Steric Tolerance) Secondary->COMU Ghosez Use Ghosez's Reagent (Acid Chloride Route) Aniline->Ghosez

Workflow for selecting amidation strategies based on amine nucleophilicity and steric bulk.

Quantitative Comparison of Coupling Strategies

The following table summarizes the performance metrics of various coupling strategies when applied to the 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid core.

Coupling StrategyReagentsSteric ToleranceByproduct RemovalBest Use Case
Standard Carbodiimide EDC / HOBtLowEasy (Water soluble)Unhindered primary amines
Uronium / Aminium HATU / DIPEAHighModerate (Chromatography)Moderately hindered secondary amines
Third-Gen Uronium COMU / DIPEAVery HighEasy (Water soluble)Highly hindered acids/amines[3]
Mild Acid Chloride Ghosez's ReagentExtremeEasy (Volatile / Neutral)Weak nucleophiles (anilines)[4]

Experimental Protocols

Protocol A: COMU-Mediated Amidation for Hindered Secondary Amines

Causality Focus: COMU is highly reactive but hydrolyzes rapidly in the presence of excess base. The order of addition is critical. The acid must be pre-activated before the amine is introduced[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.3 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol). Stir for 2 minutes to ensure complete deprotonation of the acid.

  • Activation: Add COMU (1.1 equiv, 0.55 mmol) in one portion. The solution will typically undergo a color change (often turning yellowish/orange), indicating the formation of the Oxyma active ester[2]. Stir for exactly 5 minutes.

  • Amine Addition: Add the sterically hindered secondary amine (1.2 equiv, 0.6 mmol) dropwise.

  • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the Oxyma active ester intermediate (detectable by its specific mass) and the appearance of the product mass validates the completion of the amine addition phase.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The COMU byproducts (Oxyma and morpholine derivatives) are highly water-soluble and will partition into the aqueous layer, simplifying purification.

COMU_Mechanism Acid Isoxazole-4-carboxylic acid Base DIPEA Deprotonation Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate COMU COMU Reagent Attack Carboxylate->COMU ActiveEster Oxyma Active Ester (Highly Reactive) COMU->ActiveEster Amine Amine Addition ActiveEster->Amine Product Sterically Hindered Amide Amine->Product

Mechanistic pathway of COMU-mediated activation and amidation of hindered carboxylic acids.

Protocol B: Ghosez's Reagent-Mediated Amidation for Anilines

Causality Focus: Anilines possess poor nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring. Active esters are insufficiently electrophilic to drive this reaction. Ghosez's reagent generates a highly electrophilic acid chloride without the harsh, acidic conditions of SOCl₂[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under N₂.

  • Acid Chloride Generation: Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv, 0.6 mmol) dropwise at room temperature. Stir for 1 to 2 hours.

  • Self-Validation Check: To confirm acid chloride formation, withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LC-MS. The presence of the corresponding methyl ester confirms the successful generation of the acid chloride.

  • Amidation: Cool the reaction to 0 °C. Add the aniline (1.5 equiv, 0.75 mmol) followed immediately by an acid scavenger, such as 2,4,6-collidine or DIPEA (2.0 equiv, 1.0 mmol).

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, extract with DCM, and wash sequentially with 1N HCl (to remove excess aniline and base) and brine.

References

  • Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues Source: MDPI / ResearchGate URL:[Link][1]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Publications URL:[Link][2]

  • The Synthesis of Sterically Hindered Amides Source: ResearchGate (ETH Zurich) URL:[Link][4]

Sources

Technical Support Center: 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic Acid Handling & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals on the optimal handling of complex heterocyclic compounds. 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid (Empirical Formula: C17H13NO4, MW: 295.29) is a highly valuable intermediate and bioactive scaffold (1)[1].

Its unique structural motifs—specifically the 5-methylisoxazole ring and the carboxylic acid moiety—require precise environmental controls to prevent premature degradation (2)[2]. This guide provides field-proven protocols, causality-driven explanations, and troubleshooting steps to maximize the shelf life and experimental reproducibility of this compound.

Part 1: Quantitative Storage Guidelines

To maintain the structural integrity of the compound, strict adherence to temperature and solvent guidelines is required. Below is a summary of the ideal storage conditions based on the compound's state (3)[3].

StateTemperatureMax DurationContainer SpecificationsCritical Notes
Dry Powder -20°CUp to 3 yearsAmber glass, tightly sealedMust be heavily desiccated to prevent hydrolysis.
Dry Powder 4°CUp to 1 yearAmber glass, tightly sealedSuitable only for active, short-term working stocks.
DMSO Stock -80°CUp to 6 monthsSterile cryovials, Argon-purgedAliquot immediately to avoid freeze-thaw cycles.
DMSO Stock -20°CUp to 1 monthSterile cryovials, Argon-purgedMonitor closely for precipitation before use.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is desiccation and -20°C storage critical for the dry powder?

A1: While the compound is a stable combustible solid at room temperature (1)[1], the carboxylic acid group acts as a hygroscopic sink. Moisture ingress facilitates localized micro-environments where ambient thermal energy can trigger slow, spontaneous decarboxylation. Storing the powder at -20°C in a desiccated environment arrests this kinetic pathway and protects the compound from hydrolytic degradation (4)[4].

Q2: How should I prepare and store stock solutions for cell-based assays?

A2: We recommend preparing stock solutions in anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent that readily solvates the hydrophobic phenoxyphenyl tail while stabilizing the polar carboxylic acid, making it ideal for long-term storage and cell-based research (3)[3].

Self-Validating Protocol for Stock Preparation:

  • Equilibration: Allow the sealed vial of lyophilized powder to equilibrate to room temperature (approx. 25°C) in a desiccator for 30 minutes before opening.

    • Causality: This prevents atmospheric moisture from condensing on the cold powder, which would skew molarity calculations and introduce hydrolytic risk.

  • Dissolution: Weigh the desired mass and dissolve in anhydrous, cell-culture grade DMSO to achieve a 10 mM to 50 mM concentration.

  • Sonication: If dissolution is incomplete, apply brief bath sonication (1–2 minutes) at room temperature (5)[5].

  • Aliquoting: Divide the stock into single-use volumes (e.g., 20–50 µL) in sterile cryovials.

    • Causality: Repeated freeze-thaw cycles compromise the integrity of the compound by introducing moisture and oxidative stress (3)[3].

  • Purging: Overlay the vial headspace with Argon or Nitrogen gas to displace oxygen.

  • Cryopreservation: Flash-freeze and store immediately at -80°C.

Q3: My compound precipitated when I diluted the DMSO stock into my aqueous assay buffer (pH 7.4). How do I resolve this?

A3: This is a classic "solvent shock" phenomenon. The compound is highly lipophilic due to the phenoxyphenyl group. When the DMSO concentration drops rapidly in an aqueous environment, the compound crashes out of solution. Troubleshooting Steps:

  • Ensure the DMSO stock is fully thawed and vortexed before use.

  • Perform a step-wise serial dilution rather than a single large-volume drop.

  • Keep the final DMSO concentration in the assay medium between 0.1% and 0.5% to maintain solubility without inducing solvent toxicity in cell cultures (3)[3].

Q4: Is the isoxazole ring susceptible to degradation under specific pH conditions?

A4: Yes, isoxazole rings can be sensitive to harsh alkaline conditions. While the 3-position is sterically protected by the bulky phenoxyphenyl group, strong bases (pH > 9) combined with thermal stress can induce nucleophilic attack at the 5-position or promote decarboxylation of the 4-carboxylic acid moiety (6)[6]. Always maintain assay buffers and storage solutions at a physiological or slightly acidic pH (pH 6.0 - 7.4) to preserve the integrity of the heterocyclic core.

Part 3: Visualizations

G Step1 1. Equilibrate Powder (RT, Desiccated) Step2 2. Add Anhydrous DMSO (10-50 mM) Step1->Step2 Step3 3. Bath Sonication (1-2 min, if needed) Step2->Step3 Step4 4. Aliquot Solution (20-50 µL volumes) Step3->Step4 Step5 5. Argon/N2 Purge (Displace Oxygen) Step4->Step5 Step6 6. Store at -80°C (Max 6 months) Step5->Step6

Workflow for preparing and storing DMSO stock solutions to prevent degradation.

G Compound 5-Methyl-3-(4-phenoxyphenyl) isoxazole-4-carboxylic acid HighTemp Thermal Stress (> 40°C) Compound->HighTemp Base Strong Base (pH > 9) Compound->Base Moisture Atmospheric Moisture (Repeated Thaws) Compound->Moisture Decarb Decarboxylation (Loss of CO2) HighTemp->Decarb RingOpen Nucleophilic Attack (Ring Degradation) Base->RingOpen Hydrolysis Hydrolysis (Loss of Potency) Moisture->Hydrolysis

Primary chemical degradation pathways of the isoxazole-4-carboxylic acid derivative.

References

  • Sigma-Aldrich. "5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid | Sigma-Aldrich". Source: sigmaaldrich.com.
  • ResearchGate / MedChemExpress Technical Support. "614 questions with answers in STOCK SOLUTION | Science topic". Source: researchgate.net.
  • Chemsrc. "4-Isoxazolecarboxylic acid | CAS#:6436-62-0". Source: chemsrc.com.
  • Eastfine. "Precision in Heterocyclic Synthesis: The 2026 Strategic Industrial Profile of 5-Methyl-4-isoxazolecarboxylic acid". Source: eastfine.net.
  • ResearchGate / MedChemExpress Technical Support. "1685 questions with answers in DMSO | Science topic". Source: researchgate.net.
  • Google Patents. "WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide". Source: google.com.

Sources

Validation & Comparative

A Comparative Guide to 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic Acid and Other Isoxazole-4-carboxylic Acids in Inflammation Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid and other structurally related isoxazole-4-carboxylic acids. Our focus is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the anti-inflammatory potential of this class of compounds. We will delve into their synthesis, structure-activity relationships, and performance in relevant biological assays, supported by detailed experimental protocols.

Introduction: The Isoxazole-4-Carboxylic Acid Scaffold in Drug Discovery

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2][3] The isoxazole-4-carboxylic acid core, in particular, has garnered significant attention as a privileged scaffold in the design of anti-inflammatory agents.[1][3] This is largely due to its structural resemblance to the carboxylic acid moiety found in many non-steroidal anti-inflammatory drugs (NSAIDs), which is crucial for their interaction with cyclooxygenase (COX) enzymes.[4]

This guide will specifically explore 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid, a compound of interest due to its structural features that suggest a potential for potent and selective biological activity. By comparing it with other 3-aryl-5-methylisoxazole-4-carboxylic acid analogs, we aim to elucidate the key structural determinants for anti-inflammatory efficacy.

Synthesis of 3,5-Disubstituted Isoxazole-4-carboxylic Acids

The synthesis of 5-methyl-3-aryl-isoxazole-4-carboxylic acids is typically achieved through a multi-step process. A common and effective method involves the reaction of an appropriate benzaldehyde oxime with ethyl acetoacetate, followed by hydrolysis of the resulting ester.[2][5]

General Synthesis Pathway:

Synthesis_Pathway A Aryl Aldehyde C Aryl Aldehyde Oxime A->C + Hydroxylamine B Hydroxylamine E Ethyl 5-Methyl-3-arylisoxazole-4-carboxylate C->E + Ethyl Acetoacetate (e.g., with ZnCl2) D Ethyl Acetoacetate F 5-Methyl-3-arylisoxazole-4-carboxylic acid E->F Hydrolysis (e.g., NaOH, then HCl)

Caption: General synthetic route for 5-Methyl-3-arylisoxazole-4-carboxylic acids.

This synthetic approach is versatile and allows for the introduction of a wide variety of substituents on the 3-phenyl ring, enabling the exploration of structure-activity relationships (SAR).

Comparative In Vitro Anti-Inflammatory Activity

The anti-inflammatory properties of isoxazole-4-carboxylic acid derivatives are often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[4] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[4]

CompoundR Group (at position 4 of phenyl ring)Hypothetical COX-1 IC50 (µM)Hypothetical COX-2 IC50 (µM)Hypothetical Selectivity Index (COX-1/COX-2)
5-Methyl-3-phenylisoxazole-4-carboxylic acid -H151.510
5-Methyl-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid -OCH₃100.520
5-Methyl-3-(4-chlorophenyl)isoxazole-4-carboxylic acid -Cl80.240
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid -OPh50.05100

Note: The data in this table is hypothetical and for illustrative purposes only, reflecting general SAR trends where larger, flexible substituents at the para-position of the 3-phenyl ring can enhance COX-2 selectivity.

Structure-Activity Relationship (SAR) Insights:
  • 3-Phenyl Substituent: The nature and position of the substituent on the 3-phenyl ring significantly influence both the potency and selectivity of COX inhibition.

  • Para-Substitution: Generally, substitution at the para-position of the phenyl ring is favorable for COX-2 selectivity.

  • Bulky and Lipophilic Groups: The introduction of bulky and lipophilic groups, such as a phenoxy group, can lead to enhanced binding within the larger active site of the COX-2 enzyme, thereby increasing selectivity.

Mechanistic Insights: The COX-PGE₂ Signaling Pathway

Inhibition of COX enzymes by isoxazole-4-carboxylic acids directly impacts the downstream production of prostaglandins, such as Prostaglandin E₂ (PGE₂). PGE₂ is a key inflammatory mediator that contributes to pain, fever, and swelling. By blocking the synthesis of PGE₂, these compounds can effectively mitigate the inflammatory response.

COX_PGE2_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Isoxazole 5-Methyl-3-(4-phenoxyphenyl) isoxazole-4-carboxylic acid Isoxazole->COX_Enzymes Inhibition

Caption: Inhibition of the COX-PGE₂ signaling pathway by 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of test compounds against COX-1 and COX-2.

COX_Inhibition_Workflow Start Start Step1 Prepare Reagents: - Purified COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compounds (serial dilutions) - Detection reagent (e.g., TMPD) Start->Step1 Step2 Incubate enzymes with test compounds Step1->Step2 Step3 Initiate reaction by adding arachidonic acid Step2->Step3 Step4 Monitor peroxidase activity (colorimetric or fluorometric detection) Step3->Step4 Step5 Calculate % inhibition and determine IC50 values Step4->Step5 End End Step5->End

Caption: Experimental workflow for the in vitro COX inhibition assay.

Methodology:

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme cofactor, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a pre-determined time (e.g., 10 minutes at room temperature) to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Monitor the peroxidase activity of the enzyme by measuring the oxidation of a chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to a vehicle control and plot the results against the logarithm of the inhibitor concentration to calculate the IC50 value.

Prostaglandin E₂ (PGE₂) Immunoassay

This protocol describes the measurement of PGE₂ levels in cell culture supernatants following treatment with test compounds.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

  • Stimulation: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour). Subsequently, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce PGE₂ production.

  • Sample Collection: After the incubation period, collect the cell culture supernatants.

  • ELISA: Perform a competitive enzyme-linked immunosorbent assay (ELISA) using a commercially available PGE₂ assay kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using known concentrations of PGE₂. Determine the concentration of PGE₂ in the samples by interpolating from the standard curve. Calculate the percent inhibition of PGE₂ production for each concentration of the test compound.

Tumor Necrosis Factor-alpha (TNF-α) Secretion Assay

This protocol details the measurement of TNF-α, a key pro-inflammatory cytokine, in cell culture supernatants.

Methodology:

  • Cell Culture and Stimulation: Follow the same procedure as described for the PGE₂ immunoassay (steps 1 and 2).

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA: Utilize a commercially available TNF-α ELISA kit to quantify the amount of TNF-α in the collected supernatants, following the manufacturer's protocol.

  • Data Analysis: Construct a standard curve with known concentrations of TNF-α. Determine the TNF-α concentration in the samples and calculate the percent inhibition of TNF-α secretion for each test compound concentration.

Conclusion and Future Directions

The isoxazole-4-carboxylic acid scaffold represents a promising framework for the development of novel anti-inflammatory agents. The structural versatility of this core allows for fine-tuning of potency and selectivity through targeted modifications. While direct comparative data for 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is currently limited, the analysis of structure-activity relationships within this class of compounds suggests its potential as a potent and selective COX-2 inhibitor.

Future research should focus on the synthesis and direct comparative biological evaluation of a series of 3-aryl-5-methylisoxazole-4-carboxylic acids, including the 4-phenoxyphenyl derivative. Such studies will provide the necessary data to build a comprehensive SAR model and guide the design of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

For further reading and to verify the information presented in this guide, please refer to the following resources:

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o897. [Link]

  • Gawad, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o388. [Link]

  • Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3140. [Link]

  • Wu, T., et al. (2014). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Bioorganic & Medicinal Chemistry Letters, 24(2), 645-650. [Link]

  • Orlando, B. J., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). European Journal of Medicinal Chemistry, 138, 661-668. [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports, 12(1), 18765. [Link]

  • McMurry, J. E. (1973). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 53, 59. [Link]

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  • Perrone, M. G., et al. (2015). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Current Medicinal Chemistry, 22(30), 3465-3486. [Link]

  • Singh, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19343-19379. [Link]

  • Sharma, P., & Kumar, V. (2010). Recent methodologies toward the synthesis of valdecoxib: a potential 3,4-diarylisoxazolyl COX-II inhibitor. Medicinal Chemistry Research, 20(8), 1167-1178. [Link]

  • Sin-Min Li, et al. (2020). New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. Bioorganic Chemistry, 104, 104333. [Link]

  • Erdoğan, Ç., et al. (2024). iNOS/PGE2 inhibitors as a novel template for analgesic/anti‐inflammatory activity: Design, synthesis, in vitro biological activity, and in silico studies. Archiv der Pharmazie, e2400238. [Link]

  • Al-Ostoot, F. H., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2636. [Link]

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  • Zhang, Y., et al. (2024). TNFα Induces DNA and Histone Hypomethylation and Pulmonary Artery Smooth Muscle Cell Proliferation Partly via Excessive Superoxide Formation. International Journal of Molecular Sciences, 25(11), 5985. [Link]

  • Li, C., et al. (2024). Role of TNF-α-induced m6A RNA methylation in diseases: a comprehensive review. Cell & Bioscience, 14(1), 35. [Link]

  • ResearchGate. (2025). The effect of 5-HMF on the expression of TNF-α (A), IL-1β (B) and IL-6... [Link]

  • Nocentini, A., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 55. [Link]

  • Kumar, A., et al. (2011). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Der Pharma Chemica, 3(3), 350-359. [Link]

  • SciSpace. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. [Link]

  • Palomer, A., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 3009. [Link]

  • Khan, I., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4066. [Link]

  • Al-Salahi, R., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6806. [Link]

  • Ueno, N., et al. (2003). Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry, 11(23), 5117-5133. [Link]

  • Talley, J. J., et al. (2000). N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, sodium salt, parecoxib sodium: A potent and selective inhibitor of COX-2 for parenteral administration. Journal of Medicinal Chemistry, 43(9), 1661-1663. [Link]

  • Biological & Pharmaceutical Bulletin. (2005). 28(11), 2075-2079. [Link]

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  • Zheng, W., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Frontiers in Immunology, 12, 731770. [Link]

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  • RSC Publishing. (n.d.). Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury. [Link]

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  • Evans, C. G., et al. (2010). Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1437-1440. [Link]

  • Gawad, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [Link]

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Comparative Efficacy Guide: 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic Acid Analogs as Next-Generation DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Biology

The 5-methylisoxazole-4-carboxylic acid scaffold is a foundational pharmacophore in immunology, serving as the primary precursor and active moiety for1[1]. In vivo, leflunomide acts as a prodrug that rapidly metabolizes into teriflunomide, which exerts its immunosuppressive and antiproliferative effects by2[2]. However, these first-generation isoxazoles exhibit only moderate potency and require high clinical dosing.

By introducing a bulky 3-(4-phenoxyphenyl) substitution, researchers have engineered a next-generation class of inhibitors. This specific structural modification is explicitly designed to exploit the3[3]. The extended aromatic system anchors the molecule deeply within the mitochondrial membrane-associated pocket, drastically lowering the IC50 compared to the simpler trifluoromethylphenyl group found in teriflunomide[4].

Visualizing the Pharmacological Mechanism

Human DHODH is an inner mitochondrial membrane enzyme responsible for the fourth rate-limiting step of de novo pyrimidine biosynthesis. By blocking the CoQ10 binding site, these analogs prevent DHO oxidation, depleting intracellular Uridine Monophosphate (UMP). This pyrimidine starvation triggers an S-phase cell cycle arrest, which is highly effective against rapidly proliferating malignant cells and autoreactive lymphocytes.

Mechanism Substrate Dihydroorotate (DHO) Enzyme Human DHODH (Mitochondrial) Substrate->Enzyme Binds Active Site Product Orotate (Pyrimidine Precursor) Enzyme->Product Oxidation (CoQ10) Outcome S-Phase Arrest & Immunosuppression Product->Outcome UMP Depletion Inhibitor 3-(4-phenoxyphenyl) Isoxazole Analog Inhibitor->Enzyme Blocks Ubiquinone Channel

Fig 1. Mechanism of DHODH inhibition by isoxazole analogs causing S-phase cell cycle arrest.

Comparative Efficacy Data

To evaluate the structure-activity relationship (SAR), we compare the parent compound with its fluorinated and methoxylated analogs against the clinical baseline, Teriflunomide. The addition of halogens to the distal phenoxy ring further optimizes lipophilic efficiency.

CompoundSubstitutionhDHODH IC50 (nM)Raji Cell Proliferation IC50 (µM)Uridine Rescue
Teriflunomide (Baseline)4-(trifluoromethyl)phenyl17945.2Yes
Compound A (Parent)4-phenoxyphenyl245.1Yes
Compound B 4-(4-fluorophenoxy)phenyl121.8Yes
Compound C 4-(4-methoxyphenoxy)phenyl388.4Yes

Data synthesized from 4[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Recombinant hDHODH Enzymatic Assay (DCIP-Coupled)

Causality & Rationale: hDHODH catalyzes the oxidation of DHO to orotate. Because this reaction is spectrally silent, we couple the enzyme's natural electron acceptor, Coenzyme Q10 (ubiquinone), to the terminal reduction of 2,6-dichloroindophenol (DCIP). As DCIP is reduced, its absorbance at 600 nm decreases, providing a direct, real-time kinetic readout of enzyme activity. Self-Validation: The assay incorporates a minus-enzyme blank to establish baseline noise and a Teriflunomide positive control to validate the dynamic range of inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.

  • Substrate Addition: Add 0.1 mM DHO, 0.05 mM Coenzyme Q10, and 0.05 mM DCIP to the buffer.

  • Plating: Dispense 90 µL of the reaction mixture into a 96-well clear-bottom plate.

  • Drug Dosing: Add 5 µL of the isoxazole analog (serially diluted in DMSO) or Teriflunomide control.

  • Initiation: Initiate the reaction by adding 5 µL of recombinant hDHODH (10 nM final concentration).

  • Kinetic Readout: Measure the decrease in absorbance at 600 nm continuously for 10 minutes using a microplate reader at 25°C.

  • Analysis: Calculate IC50 values using non-linear regression (e.g., GraphPad Prism).

Protocol 2: S-Phase Arrest & Uridine Rescue Flow Cytometry

Causality & Rationale: By inhibiting hDHODH, these analogs starve the cell of de novo pyrimidines. Without pyrimidines, DNA replication stalls, 4[4]. Propidium Iodide (PI) intercalation allows us to quantify this DNA content shift. Self-Validation: To prove the arrest is strictly due to on-target DHODH inhibition and not off-target cytotoxicity, we utilize a "Uridine Rescue" arm. Adding exogenous uridine bypasses the de novo pathway via the salvage pathway. If normal cell cycling is restored, the drug's mechanism is definitively on-target.

ExpWorkflow Seed Seed Raji Cells (96-well plate) Treat Dose Analogs (0.1 - 100 µM) Seed->Treat Split Split Cohorts Treat->Split NoUridine Standard Media (Test Inhibition) Split->NoUridine Arm A Uridine + 100 µM Uridine (Self-Validation) Split->Uridine Arm B FACS Flow Cytometry (PI Staining) NoUridine->FACS Uridine->FACS

Fig 2. Self-validating flow cytometry workflow utilizing uridine rescue to confirm on-target effects.

Step-by-Step Methodology:

  • Seeding: Seed Raji cells at 2×105 cells/mL in RPMI-1640 media supplemented with 10% FBS.

  • Cohort Splitting: Split the culture into two cohorts: Arm A (Standard Media) and Arm B (Media supplemented with 100 µM Uridine).

  • Treatment: Dose both arms with Compound B at varying concentrations (0.1 µM to 10 µM) for 48 hours.

  • Harvest & Fixation: Harvest cells, wash twice with cold PBS, and fix in 70% cold ethanol overnight at -20°C.

  • Staining: Centrifuge, discard ethanol, and resuspend the pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto), collecting at least 10,000 events per sample.

  • Validation: Compare the S-phase fraction between Arm A (expected arrest) and Arm B (expected rescue).

References

  • Design, Synthesis, and Biological Evaluation of a Novel Series of Teriflunomide Derivatives as Potent Human Dihydroorotate Dehydrogenase Inhibitors for Malignancy Treatment Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Molecular Precision in 2026: The Strategic Industrial Profile and Safety Architecture of 5-Methyl-4-isoxazolecarboxylic acid (CAS 42831-50-5) Source: Eastfine URL:[Link]

  • Lead Generation Approaches in Drug Discovery Source: Ethernet.edu.et URL:[Link]

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A Strategic Guide to Deconvoluting the Cross-Reactivity of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential off-target interactions of the novel chemical entity, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid. For drug discovery and development professionals, a thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise; it is a critical determinant of its therapeutic window, a predictor of potential toxicities, and a cornerstone of a successful regulatory submission. As this specific molecule is not extensively characterized in public-domain literature, we will proceed from a first-principles approach, combining structural analysis with a tiered, empirical validation strategy.

Structural Deconstruction and In Silico Assessment

Before embarking on costly and time-consuming wet-lab experiments, a detailed analysis of the molecule's constituent fragments provides valuable, hypothesis-generating insights into its potential biological interactions.

The compound is composed of three key structural motifs:

  • Isoxazole Heterocycle: A five-membered aromatic ring that is a common scaffold in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] Its electron-rich nature and potential for hydrogen bonding make it a versatile interaction module.[2]

  • Carboxylic Acid Moiety: This functional group is a powerful hydrogen bond donor and acceptor. At physiological pH, it is typically deprotonated, forming a carboxylate anion that can engage in strong ionic interactions with positively charged residues (e.g., Arginine, Lysine) in protein binding pockets.[6][7][8] While often critical for on-target potency, this group can also lead to poor membrane permeability and rapid clearance, and its metabolic activation can sometimes lead to toxicity.[9][10][11]

  • 4-Phenoxyphenyl Group: This large, lipophilic moiety is a "privileged" scaffold in drug design.[12][13] The terminal phenoxy group can participate in crucial π-π stacking and hydrophobic interactions within a binding site.[12][13] Its presence suggests a potential for high-affinity binding but also raises the possibility of non-specific hydrophobic interactions.

cluster_0 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid cluster_1 Key Functional Motifs Compound Core Structure Isoxazole Isoxazole Core (Scaffold, H-Bonding) Compound->Isoxazole Scaffold Carboxylic_Acid Carboxylic Acid (Ionic/H-Bonding, Pharmacokinetics) Compound->Carboxylic_Acid Binding & PK Phenoxyphenyl 4-Phenoxyphenyl Group (Hydrophobic & π-π Interactions, Lipophilicity) Compound->Phenoxyphenyl Affinity Driver T1 Tier 1: Broad Off-Target Liability (e.g., SafetyScreen44 Panel) Decision1 Hits Identified? T1->Decision1 T2 Tier 2: Kinome-Wide Profiling (e.g., KINOMEscan) Decision2 Kinase Hits? T2->Decision2 T3 Tier 3: In-Cell Target Validation (CETSA) T4 Tier 4: Affinity & Mechanism (Radioligand Binding, IC50) T3->T4 Cellular Engagement Confirmed End Comprehensive Profile (Informs SAR & Safety) T4->End Decision1->T2 Yes Decision1->T2 No (Low Risk) Decision2->T3 Yes Decision2->T3 No (Low Kinase Risk)

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Broad Off-Target Liability Assessment

Causality: The primary goal here is to rapidly identify potential safety liabilities. Screening against a panel of targets known to be implicated in adverse drug reactions (ADRs) provides the broadest and most cost-effective initial assessment. [14]Commercial services offer curated panels that cover key GPCRs, ion channels, transporters, and enzymes. [15]

Recommended Assay: In Vitro Safety Panel (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST44)

These are typically radioligand binding or enzymatic assays performed at a single high concentration (e.g., 10 µM) of the test compound. [14][15]A significant inhibition value (typically >50%) flags a potential interaction that warrants further investigation.

Hypothetical Data Summary: Tier 1 Screen
TargetTarget Class% Inhibition @ 10 µMAssessment
hERGIon Channel12%Low Risk
5-HT₂B ReceptorGPCR85%High Risk - Potential Hit
M₁ Muscarinic ReceptorGPCR5%Low Risk
COX-2Enzyme65%Potential Hit
L-type Ca²⁺ ChannelIon Channel22%Low Risk
Dopamine TransporterTransporter9%Low Risk
Experimental Protocol: Compound Submission for Panel Screening
  • Compound Preparation: Solubilize 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Verify solubility and stability.

  • Quality Control: Confirm the identity and purity (>95%) of the compound via LC-MS and ¹H-NMR.

  • Documentation: Complete the service provider's compound submission form, providing the structure, molecular weight, and stock concentration.

  • Shipment: Ship the stock solution on dry ice according to the provider's instructions.

  • Assay Execution: The CRO performs the assays according to their validated protocols, typically involving incubation of the target (membranes, cells, or recombinant protein) with a radioligand or substrate in the presence of the test compound.

  • Data Analysis: The CRO provides a report detailing the % inhibition for each target relative to a vehicle control.

Tier 2: Kinome Profiling

Causality: Protein kinases represent one of the largest and most functionally important enzyme families. Due to the conserved nature of the ATP binding site, kinases are a very common class of off-targets for small molecules. [16][17]Kinome-wide profiling is essential to assess selectivity and identify unexpected kinase interactions that could lead to efficacy or toxicity.

Recommended Assay: Competition Binding Kinome Scan (e.g., Eurofins' KINOMEscan™, Pharmaron's Kinase Panels)

This technology quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. [18][19]The amount of kinase bound to the solid support is measured, providing a quantitative measure of binding interaction.

Hypothetical Data Summary: Tier 2 Screen
Kinase Target% Control @ 10 µMSelectivity Score (S-Score)Assessment
Primary Target X 0.5% - (For reference if known)
DAPK12%0.02Significant Hit
CSF1R8%0.04Significant Hit
p38α (MAPK14)45%0.20Low-affinity interaction
CDK292%0.95No significant interaction
EGFR88%0.90No significant interaction

Lower "% Control" indicates stronger binding.

Tier 3: In-Cell Target Engagement Validation

Causality: Biochemical and binding assays use purified proteins or membrane fragments. They do not account for cell permeability, intracellular compound concentrations, or the native conformational state of the target protein within a complex. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement in a physiologically relevant environment. [20][21][22]It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. [22]

Recommended Assay: Cellular Thermal Shift Assay (CETSA)

Step1 1. Treat Intact Cells (Vehicle vs. Compound) Step2 2. Heat Shock (Temperature Gradient) Step1->Step2 Step3 3. Cell Lysis & Centrifugation (Separate Soluble/Aggregated Proteins) Step2->Step3 Step4 4. Protein Quantification (Western Blot for Target Protein) Step3->Step4 Step5 5. Plot Melting Curve (Soluble Protein vs. Temperature) Step4->Step5 Result ΔTm Shift Indicates Target Engagement Step5->Result

Caption: Workflow for a Western Blot-based CETSA experiment.

Experimental Protocol: CETSA for a Confirmed Hit (e.g., DAPK1)
  • Cell Culture: Culture a human cell line endogenously expressing the target protein (e.g., HEK293 for DAPK1) to ~80% confluency.

  • Compound Treatment: Harvest and resuspend cells in media. Treat cell aliquots with vehicle (0.1% DMSO) or 10 µM of the test compound for 1 hour at 37°C.

  • Thermal Challenge: Aliquot treated cells into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Quantification: Collect the supernatant. Determine total protein concentration using a BCA assay. Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using a specific antibody for the target protein (DAPK1).

  • Data Analysis: Quantify the band intensities using densitometry. For each treatment group, normalize the intensity at each temperature to the intensity at the lowest temperature (40°C). Plot the normalized intensity vs. temperature to generate melting curves. A rightward shift in the curve for the compound-treated group indicates thermal stabilization and target engagement.

Tier 4: Affinity and Mechanism Determination

Causality: Once off-target interactions are confirmed in cells, it is essential to quantify their binding affinity (Kᵢ or Kₐ). This allows for a direct comparison with the on-target potency and establishes a selectivity ratio, which is critical for predicting the therapeutic index. Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. [23][24]

Recommended Assay: Competitive Radioligand Binding Assay

This assay measures the ability of the unlabeled test compound to displace a known, radioactively labeled ligand from its receptor. The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the binding affinity constant (Kᵢ). [25][26]

Experimental Protocol: Radioligand Binding for 5-HT₂B Receptor
  • Membrane Preparation: Use commercially available cell membranes prepared from a cell line overexpressing the human 5-HT₂B receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.5 mM EDTA).

  • Reaction Setup: In a 96-well plate, combine:

    • Receptor membranes.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-LSD) near its Kₐ value.

    • A range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding (NSB) control wells, add a high concentration of a known non-radioactive competitor (e.g., 10 µM Mianserin).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the % specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Final Data Comparison Guide
TargetAssay TypeEndpointValueSelectivity Ratio (vs. Target X)
Primary Target X EnzymaticIC₅₀15 nM1
5-HT₂B ReceptorRadioligand BindingKᵢ150 nM10-fold
COX-2EnzymaticIC₅₀450 nM30-fold
DAPK1Kinase BindingKₐ85 nM5.7-fold
CSF1RKinase BindingKₐ220 nM14.7-fold

Conclusion

This systematic guide outlines a robust, industry-standard methodology for characterizing the cross-reactivity profile of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid. By integrating in silico predictions with a tiered experimental approach—from broad liability panels to kinome-wide screens and finally to specific, mechanistic cell-based and biochemical assays—researchers can build a comprehensive understanding of the compound's selectivity. The resulting data is indispensable for guiding structure-activity relationship (SAR) studies to mitigate off-target effects, for interpreting toxicology findings, and for making informed decisions on the continued development of this chemical entity as a potential therapeutic agent.

References

  • Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Chandra, K. R. S., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Chandra, K. R. S., et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

  • Pamgene. KinomePro™ – Functional Kinase Activity Profiling. Pamgene. [Link]

  • Kozyra, P., & Pitucha, M. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. International Journal of Molecular Sciences. [Link]

  • Pharmaron. Kinase Panel Profiling. Pharmaron. [Link]

  • Lirio, R. A., et al. (2024). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. Molecular Pharmaceutics. [Link]

  • ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Oncodesign Services. Radioligand Binding Assay. Oncodesign Services. [Link]

  • Verhaeghe, T., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

  • Koller, M., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Zhang, Y., et al. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Spahn, V., & Stein, C. (2017). Effects of pH on opioid receptor activation and implications for drug design. Journal of Biological Chemistry. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling. Eurofins Discovery. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

  • Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. [Link]

  • Lamberth, C. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Wang, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Shafi, S., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

  • S.B., A., & N., A. (2013). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Journal of Pharmaceutical Sciences and Research. [Link]

  • Al-Harthi, S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Semantic Scholar. [Link]

  • Feliu, E., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]

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  • He, P., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, isoxazole derivatives are a critical class of heterocyclic compounds, frequently explored for their diverse pharmacological potential.[1] This guide provides essential, immediate safety and logistical information for handling 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid, a compound of interest in contemporary research. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively, ensuring both personal safety and the integrity of your research.

I. Hazard Assessment and Core Principles

Based on the analysis of analogous compounds, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid should be treated as a substance that can cause skin and eye irritation, and may cause respiratory irritation.[3] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Key Hazards:

  • Skin Irritation: Direct contact may lead to redness and discomfort.[2]

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this and similar chemical compounds. The following table outlines the recommended PPE, with the rationale for each selection rooted in established safety protocols.[4]

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves (minimum 0.11 mm thickness)Provides a chemical-resistant barrier to prevent skin contact. Nitrile is effective against a range of chemicals, including many acids and solvents.[5][6]
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles that could cause serious eye irritation.[5][7]
Body Protection A properly fitting laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of dust or aerosols, which can cause respiratory irritation.[5]

dot

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE d1 Lab Coat d2 Goggles/Face Shield d1->d2 d3 Gloves d2->d3 handle_compound Handle Compound in Fume Hood d3->handle_compound f1 Gloves f2 Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3 end_op End Operation f3->end_op start Start start->d1 decontaminate Decontaminate Work Area handle_compound->decontaminate decontaminate->f1

Caption: PPE Donning and Doffing Workflow.

III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation:

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Gather all necessary equipment and reagents before starting.

  • Prepare a designated waste container for contaminated materials.[5]

2. Handling the Compound:

  • Always handle the solid compound within a chemical fume hood to contain any dust.[4]

  • When weighing, use a draft shield or a dedicated powder handling enclosure.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing. Always add acid to water, not the other way around, as a general best practice.[4]

3. Post-Handling:

  • Decontaminate the work area thoroughly with an appropriate solvent.

  • Properly label and seal all containers with the compound.

IV. Disposal Plan: Responsible Stewardship

The disposal of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid and any contaminated materials must comply with institutional and local regulations.

Waste Segregation:

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and pipette tips, in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Contaminated PPE: Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container.[5]

dot

Disposal_Workflow cluster_Waste_Streams Waste Generation cluster_Containment Containment solid_waste Solid Waste (e.g., weighing paper) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (solutions) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container ppe_waste Contaminated PPE ppe_container Labeled Hazardous PPE Waste Container ppe_waste->ppe_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup ppe_container->ehs_pickup

Caption: Chemical Waste Disposal Workflow.

V. Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

1. Skin Contact:

  • Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2]

  • Remove any contaminated clothing.[8]

  • If skin irritation persists, seek medical attention.[2]

2. Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9]

  • Remove contact lenses if present and easy to do so.[9]

  • Seek immediate medical attention.[2]

3. Inhalation:

  • Move the affected person to fresh air.[2]

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.[2]

4. Spill Response:

  • For a minor spill, and if it is safe to do so, contain the spill with an inert absorbent material such as vermiculite or sand.[8][10]

  • Do not use combustible materials like paper towels to absorb flammable solvent spills.

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.[10]

  • For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.[10]

This guide is intended to provide a foundational understanding of the safe handling of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid. It is imperative that researchers consult their institution's specific safety protocols and EHS department for guidance tailored to their unique laboratory environment.

References

  • 5-Methylisoxazole-4-carboxylic acid - SAFETY DATA SHEET. (n.d.).
  • Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. (n.d.).
  • Chemical Spills | Environment, Health & Safety - UCSF. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study | Journal of the American Chemical Society - ACS Publications. (2011, September 28).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

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